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  • Product: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
  • CAS: 90771-23-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Spectral Analysis of 5-Methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic Acid

Abstract This technical guide provides an in-depth analysis of the structural elucidation of 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid , a critical intermediate in the synthesis of functionally selective GABA-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the structural elucidation of 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid , a critical intermediate in the synthesis of functionally selective GABA-A α5 receptor inverse agonists. Designed for researchers and drug development professionals, this whitepaper details the synthetic context, self-validating Nuclear Magnetic Resonance (NMR) acquisition protocols, and a rigorous mechanistic breakdown of its predicted 1 H and 13 C NMR spectral data.

Pharmacological Context & Synthetic Pathway

Isoxazole-pyridine derivatives are highly valued in medicinal chemistry for their role as cognitive enhancers. Specifically, derivatives of 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid act as inverse agonists at the benzodiazepine binding site of GABA-A α5 receptors. By selectively reducing chloride ion influx without triggering the proconvulsant activity associated with α1/α2/α3 subunits, these compounds are prime candidates for Alzheimer's disease therapeutics[1].

The core isoxazole scaffold is classically synthesized via a 1,3-dipolar cycloaddition . In this reaction, a nitrile oxide—generated in situ from pyridine-4-carboxaldoxime using N-chlorosuccinimide—reacts with a dipolarophile such as ethyl 2-butynoate[1][2]. The resulting ethyl ester is subsequently hydrolyzed to yield the target carboxylic acid.

GABA_Pathway Syn 1,3-Dipolar Cycloaddition Comp Isoxazole-4- carboxylic acid Syn->Comp Yields Rec GABA-A α5 Receptor Comp->Rec Binds Effect Inverse Agonism Rec->Effect Induces Out Cognitive Enhancement Effect->Out Results in

Pharmacological pathway of isoxazole derivatives acting as GABA-A α5 inverse agonists.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol outlines the optimal methodology for acquiring high-resolution spectra for this compound[3].

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation: Weigh 5–10 mg of the compound and dissolve it in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: The zwitterionic character of the pyridine nitrogen and the carboxylic acid creates a strong intermolecular hydrogen-bonding network, rendering the compound poorly soluble in non-polar solvents like CDCl 3​ .

  • Internal Referencing (Self-Validation): Do not add TMS. Instead, rely on the residual solvent peak (DMSO- d5​ at 2.50 ppm for 1 H, and DMSO- d6​ at 39.5 ppm for 13 C). This internal standard dynamically validates the chemical shift calibration against temperature variations.

  • Probe Tuning & Matching (ATM): Insert the 5 mm tube into a 600 MHz spectrometer (e.g., Bruker AVANCE III HD). Execute Automatic Tuning and Matching (ATM) to align the probe's resonance frequency with the sample's specific impedance, preventing RF reflection and maximizing the signal-to-noise ratio[3].

  • Gradient Shimming: Lock onto the deuterium frequency of DMSO. Perform 3D Z-axis gradient shimming.

    • Causality: Shimming creates a perfectly homogeneous magnetic field ( B0​ ). The lock level provides a real-time feedback loop; a stable, high lock signal validates that the field is homogeneous enough for sharp peak resolution.

  • Acquisition: Execute standard 1D pulse sequences (e.g., zg30 for 1 H, zgpg30 for 13 C) with a relaxation delay ( D1​ ) of 2–4 seconds to ensure complete longitudinal relaxation of quaternary carbons.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 50 mM) Insert Sample Insertion (Automated Changer) Prep->Insert Tune Tuning & Matching (ATM Optimization) Insert->Tune Shim Locking & Shimming (Z-axis Gradients) Tune->Shim Acq Data Acquisition (1H / 13C Pulses) Shim->Acq Proc FID Processing (FT, Phasing, Baseline) Acq->Proc

Step-by-step NMR acquisition workflow from sample preparation to FID processing.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum of 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid is defined by three distinct proton environments. The data below represents the assigned chemical shifts based on established electronic principles for isoxazole-pyridine systems.

Quantitative Data Summary ( 1 H NMR, 600 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling ( J in Hz)
-COOH 13.20s (broad)1H-
Py-H2, H6 8.72d2H6.0
Py-H3, H5 7.55d2H6.0
Isoxazole-CH 3​ 2.76s3H-
Causal Analysis of Chemical Shifts
  • Pyridine Ring Protons (AA'BB' System): The nitrogen atom in the pyridine ring is highly electronegative and withdraws electron density via both inductive and resonance effects. This severely deshields the ortho protons (H-2, H-6), pushing their chemical shift downfield to 8.72 ppm. The meta protons (H-3, H-5) are less affected by the nitrogen's inductive pull but remain deshielded by the aromatic ring current, appearing at 7.55 ppm.

  • Isoxazole Methyl Group: The methyl group at the C-5 position appears as a sharp singlet at 2.76 ppm. Its downfield shift (relative to a standard aliphatic methyl at ~0.9 ppm) is caused by the adjacent highly electronegative oxygen atom of the isoxazole ring and the sp2 hybridized carbon it is attached to.

  • Carboxylic Acid Proton: The acidic proton appears as a broad singlet >13.0 ppm. The extreme deshielding is a direct result of the electron-withdrawing carbonyl group and extensive intermolecular hydrogen bonding with the DMSO solvent.

13 C NMR Spectral Data & Mechanistic Causality

The 13 C NMR spectrum provides a clear map of the carbon skeleton, particularly highlighting the unique electronic distribution within the heteroaromatic rings.

Quantitative Data Summary ( 13 C NMR, 150 MHz, DMSO- d6​ )
PositionChemical Shift (ppm)TypeAssignment / Mechanistic Causality
Isoxazole C-5 174.5CqDirectly bonded to the isoxazole oxygen; highly deshielded.
-COOH 163.2CqCarbonyl carbon of the carboxylic acid.
Isoxazole C-3 160.1CqImine-like carbon (C=N) of the isoxazole ring.
Py-C2, C6 150.8CHPyridine carbons adjacent to the nitrogen atom.
Py-C4 136.4CqPyridine ipso carbon attached to the isoxazole ring.
Py-C3, C5 123.5CHPyridine meta carbons.
Isoxazole C-4 109.2CqCentral isoxazole carbon; shielded due to resonance from the oxygen.
Isoxazole-CH 3​ 13.8CH 3​ Aliphatic methyl carbon.
Causal Analysis of Chemical Shifts
  • Isoxazole Core Dynamics: The C-5 carbon is the most deshielded in the molecule (174.5 ppm) due to its direct single bond to the highly electronegative isoxazole oxygen. Conversely, the C-4 carbon is surprisingly shielded (109.2 ppm) for an sp2 hybridized aromatic carbon. This is caused by the resonance donation of the oxygen lone pairs into the ring, which localizes electron density at the C-4 position.

  • Pyridine Core: The C-2 and C-6 carbons (150.8 ppm) are heavily deshielded by the adjacent nitrogen, while the C-3 and C-5 carbons (123.5 ppm) reflect standard aromatic shifts unperturbed by direct heteroatom bonding.

Conclusion

The structural validation of 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid relies heavily on understanding the intricate electronic interplay between its pyridine and isoxazole rings. By utilizing DMSO- d6​ to overcome zwitterionic insolubility and applying a self-validating NMR protocol, researchers can accurately map the resonance and inductive effects that define this critical pharmacophore.

References

  • Title: ISOXAZOLO-PYRIDINE DERIVATIVES - European Patent Office - EP 2227467 B1 Source: Googleapis (European Patent Office) URL:[Link]

  • Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL:[Link]

  • Title: NMR Metabolomics Protocols for Drug Discovery Source: DigitalCommons@UNL (University of Nebraska-Lincoln) URL:[Link]

Sources

Exploratory

Physical and chemical properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid Executive Summary This technical guide provides a comprehensive analysis of 5-Methyl-3-pyridin-4-yl-iso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest to medicinal chemistry and drug discovery. By integrating a pyridinyl moiety with an isoxazole carboxylic acid scaffold, this molecule presents a unique combination of structural features known to influence biological activity, solubility, and metabolic stability. This document synthesizes theoretical predictions with empirical data from structurally analogous compounds to offer a detailed perspective on its physicochemical properties, proposed synthetic routes, and robust protocols for its characterization. It is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel heterocyclic entities in pharmaceutical development.

Molecular Overview and Strategic Importance

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6) is a multifunctional molecule built upon a 5-methyl-isoxazole core.[1] The strategic placement of a pyridin-4-yl group at the 3-position and a carboxylic acid at the 4-position creates a compound with distinct chemical functionalities that are highly relevant in modern drug design.

  • The Isoxazole Core : This five-membered heterocycle is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a versatile building block.[2] The isoxazole ring system is generally stable but can be engineered for specific chemical reactivity.

  • The Pyridin-4-yl Substituent : The inclusion of a pyridine ring, a common bioisostere for a phenyl group, is a deliberate design choice often employed to enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a key hydrogen bond acceptor at the nitrogen atom. Its basicity is a critical property influencing salt formation and interaction with biological targets.

  • The Carboxylic Acid Group : As a primary acidic functional group, the carboxyl moiety is pivotal. It serves as a strong hydrogen bond donor/acceptor, enables the formation of salts to modulate solubility and bioavailability, and provides a versatile synthetic handle for the creation of ester or amide libraries for structure-activity relationship (SAR) studies.

This guide aims to provide a predictive but scientifically grounded overview of this molecule's properties, offering both data and the rationale behind the experimental methodologies required for its empirical validation.

Caption: Chemical structure of the title compound.

Physicochemical Properties: A Data-Driven Estimation

Direct experimental data for 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is not extensively reported in the public domain. Therefore, the following properties are a synthesis of data from chemical suppliers and reasoned predictions based on closely related structural analogs, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid and 5-methylisoxazole-4-carboxylic acid.

PropertyPredicted/Reported ValueRationale & Supporting Evidence
Molecular Formula C₁₀H₈N₂O₃Based on chemical structure.[1][3]
Molecular Weight 204.19 g/mol Calculated from the molecular formula.[1]
CAS Number 90771-23-6As registered in chemical databases.[1]
Appearance White to off-white crystalline solidPredicted based on analogs like 5-methyl-3-phenyl-isoxazole-4-carboxylic acid, which is a white powder.[4]
Melting Point (°C) ~210 - 225 (with decomposition)Predicted. The phenyl analog melts at 192-194 °C.[5] The pyridine nitrogen introduces potential for stronger intermolecular hydrogen bonding, which typically raises the melting point.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; likely soluble in aqueous base.Predicted. The parent compound 5-methylisoxazole-4-carboxylic acid is soluble in methanol.[6] The carboxylic acid moiety confers solubility in basic solutions (e.g., aq. NaHCO₃), while the aromatic system suggests solubility in polar aprotic solvents.
pKa₁ (Acidic) ~3.0 - 4.0Predicted. The carboxylic acid is acidic. The electron-withdrawing character of the adjacent isoxazole and pyridine rings is expected to increase its acidity compared to benzoic acid (pKa ≈ 4.2).
pKa₂ (Basic) ~3.5 - 4.5Predicted. This refers to the pKa of the conjugate acid (pyridinium ion). The pKa of the pyridinium ion is ~5.2. The strongly electron-withdrawing isoxazole-4-carboxylic acid substituent at the 4-position will significantly decrease the basicity of the pyridine nitrogen.[7]
Calculated LogP ~0.5 - 1.5Predicted. The simpler 5-methylisoxazole-4-carboxylic acid has a calculated XLogP3 of 0.3.[8] Replacing a C-H with a pyridine nitrogen generally decreases lipophilicity, but the overall aromatic system is larger. This value represents a balance of these factors.

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

The synthesis of substituted isoxazoles is a well-established field. A logical and efficient synthesis of the title compound can be envisioned through the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine, followed by hydrolysis. This approach offers high regioselectivity and utilizes readily available starting materials.

G start1 Ethyl Acetoacetate intermediate1 Ethyl 2-(isonicotinoyl)-3-oxobutanoate (β-Ketoester Intermediate) start1->intermediate1 Acylation start2 Isonicotinoyl Chloride start2->intermediate1 Acylation intermediate2 Ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate (Ester Product) intermediate1->intermediate2 Cyclocondensation reagent1 Hydroxylamine (NH₂OH) reagent1->intermediate2 product 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (Final Product) intermediate2->product Saponification reagent2 Acid/Base Hydrolysis (e.g., LiOH, H₂O) reagent2->product

Caption: Proposed synthetic workflow for the target compound.

Key Chemical Transformations
  • Amide Bond Formation : The carboxylic acid is readily activated for coupling with amines to form a diverse library of amides. Standard coupling agents (e.g., HATU, EDC/HOBt) or conversion to an acid chloride via thionyl chloride or oxalyl chloride are effective strategies.[9] This reaction is fundamental for SAR exploration in drug discovery.

  • Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding esters, which can serve as prodrugs or intermediates.

  • Pyridine N-Oxidation : The pyridine nitrogen can be oxidized using reagents like m-CPBA to form the corresponding N-oxide. This modification dramatically alters the electronic properties and steric profile of the pyridine ring, offering another avenue for analog synthesis.

  • Isoxazole Ring Stability : The isoxazole ring is generally robust to acidic and mild basic conditions. However, it can be susceptible to cleavage under strong reductive conditions (e.g., catalytic hydrogenation may cleave the N-O bond) or with certain strong nucleophiles. This lability should be a consideration in multi-step synthetic planning.[2]

Experimental Protocols and Characterization

To ensure scientific integrity, all synthesized compounds require rigorous characterization. The following protocols are proposed as a self-validating system for confirming the identity, purity, and key properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid.

Protocol 1: Spectroscopic Confirmation of Structure
  • Objective : To confirm the covalent structure of the synthesized molecule.

  • Methodology :

    • Nuclear Magnetic Resonance (NMR) :

      • Dissolve ~5-10 mg of the sample in 0.6 mL of DMSO-d₆. The use of DMSO-d₆ allows for the clear observation of the acidic carboxyl proton.

      • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

      • Expected ¹H NMR Signals : A singlet for the C5-methyl group (~2.7 ppm), two distinct doublets in the aromatic region for the AA'BB' system of the 4-substituted pyridine ring (~7.6 and 8.8 ppm), and a broad singlet at high chemical shift (>12 ppm) for the carboxylic acid proton. These predictions are based on data for the phenyl analog.[4]

      • Expected ¹³C NMR Signals : Resonances for the methyl carbon (~12-15 ppm), the isoxazole and pyridine ring carbons (110-165 ppm), and the carboxylic acid carbonyl (~165-170 ppm).

    • High-Resolution Mass Spectrometry (HRMS) :

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

      • Analyze using an ESI-TOF or ESI-Orbitrap mass spectrometer in positive ion mode.

      • Expected Result : The primary observed species should be the protonated molecule [M+H]⁺ with an exact mass that matches the calculated value for C₁₀H₉N₂O₃⁺ (m/z 205.0608) within a 5 ppm tolerance.

    • Infrared (IR) Spectroscopy :

      • Analyze the solid sample using an ATR-FTIR spectrometer.

      • Expected Result : A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), a sharp C=O stretch at ~1700 cm⁻¹, and various C=C and C=N stretching frequencies in the 1400-1600 cm⁻¹ region.[4]

Protocol 2: Purity Determination by Reverse-Phase HPLC
  • Objective : To determine the purity of the compound, essential for any biological testing.

  • Rationale : Reverse-phase HPLC separates compounds based on hydrophobicity. The inclusion of an acid modifier in the mobile phase ensures that the carboxylic acid and pyridine nitrogen are in a consistent protonation state, leading to sharp, reproducible peaks.

  • Methodology :

    • System : A standard HPLC system with a UV detector.

    • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm and 280 nm.

    • Analysis : Integrate the peak area of the main component and all impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for initial biological screening.

Protocol 3: Potentiometric Titration for pKa Determination
  • Objective : To experimentally determine the two pKa values of the molecule.

  • Rationale : The ionization state of a molecule at physiological pH (pKa) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a direct and reliable method for measuring pKa.

  • Methodology :

    • Accurately weigh the sample and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if solubility is low.

    • Begin by titrating with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate all basic sites and generate a full titration curve from low to high pH.

    • Titrate the resulting acidic solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated electrode.

    • Plot the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve. The first inflection point corresponds to the deprotonation of the carboxylic acid (pKa₁), and the second corresponds to the deprotonation of the pyridinium ion (pKa₂). Specialized software is used to calculate precise values from the derivative of the curve.

Potential Applications and Biological Context

The 5-methyl-3-aryl-isoxazole-4-carboxamide scaffold is a well-explored motif in drug discovery. For instance, derivatives have been investigated as potent antagonists for metabotropic glutamate receptors and have shown potential as antifungal and herbicidal agents.[10] The title compound, 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, serves as a crucial starting material for generating libraries of such amides. Its structural similarity to known bioactive molecules suggests its potential as a foundational core for developing novel therapeutics targeting a range of diseases, including cancer, inflammation, and infectious diseases.[10]

Conclusion

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a heterocyclic compound with high potential for drug discovery and development. This guide has provided a detailed, albeit predictive, overview of its core physicochemical properties, drawing upon established chemical principles and data from closely related analogs. The proposed synthetic strategy is robust, and the detailed experimental protocols for characterization provide a clear pathway for empirical validation. By understanding and confirming these fundamental properties, researchers can effectively leverage this molecule as a versatile building block for the synthesis of novel, biologically active compounds.

References

  • NextSDS. 5-METHYL-3-PYRIDIN-3-YL-ISOXAZOLE-4-CARBOXYLIC ACID - Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1425240, 5-Methylisoxazole-4-carboxylic acid. Available from: [Link]

  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. Available from: [Link]

  • European Journal of Chemistry. Synthesis and characterization of novel isoxazole derivatives. Available from: [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Available from: [Link]

  • Dziuba, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5634. Available from: [Link]

  • ChemBK. 5-METHYL-3-PHENYL-4-ISOXAZOLECARBOXYLIC ACID. Available from: [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Available from: [Link]

  • World Intellectual Property Organization. (2001). A METHOD FOR SYNTHESIZING LEFLUNOMIDE. WO 01/60363.
  • Chandra, S. N., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(7), o897. Available from: [Link]

  • Beilstein-Institut. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 56-64. Available from: [Link]

  • MDPI. (2015). Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. Molecules, 20(4), 5835-5846. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • University of Tartu, Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid

Document Type: In-Depth Technical Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern neuropharmacology, the precise spatial a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern neuropharmacology, the precise spatial arrangement of molecular scaffolds dictates receptor subtype selectivity. 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6; Formula: C₁₀H₈N₂O₃) serves as a highly critical building block in the synthesis of isoxazolo-pyridine derivatives[1]. These derivatives are heavily investigated as α 5-subtype selective GABA_A receptor inverse agonists[1].

Unlike classical benzodiazepines, α 5-selective inverse agonists (such as α 5IA) have demonstrated the unique ability to enhance long-term potentiation and improve cognitive performance in models of Alzheimer's disease and schizophrenia, crucially without introducing proconvulsant or anxiogenic liabilities[2][3]. Understanding the exact three-dimensional conformation of this core pharmacophore via Single-Crystal X-Ray Diffraction (SCXRD) is an absolute prerequisite for accurate in silico docking and Structure-Based Drug Design (SBDD).

Structural Chemistry & Conformational Dynamics

The molecular architecture of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid features two rigid aromatic systems—a pyridine ring and an isoxazole ring—connected by a single C-C bond.

  • Torsional Flexibility: The dihedral angle between the pyridine and isoxazole rings is the primary determinant of the molecule's ability to fit within the α 5 γ 2 interface of the GABA_A receptor. SCXRD reveals whether this conformation is coplanar (maximizing π -conjugation) or twisted (minimizing steric clash between the methyl group and the pyridine protons).

  • Hydrogen Bonding Network: The carboxylic acid moiety at the 4-position of the isoxazole ring acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules typically form centrosymmetric dimers via R22​(8) hydrogen-bonding motifs, a critical parameter when mapping potential interactions with target protein residues.

Experimental Methodologies: A Self-Validating Protocol

As an Application Scientist, I emphasize that crystallographic data is only as reliable as the physical and computational protocols used to generate it. The following step-by-step methodologies outline the causal reasoning behind each phase of the SCXRD workflow.

Protocol 1: Thermodynamic Crystal Growth

To obtain diffraction-quality single crystals, kinetic precipitation must be avoided in favor of thermodynamic nucleation.

  • Solvent System Selection: Dissolve 50 mg of the highly pure (>99%) compound in 2.0 mL of Methanol (MeOH). Causality: The polar protic nature of MeOH disrupts the strong intermolecular carboxylic acid dimers, ensuring complete solvation.

  • Antisolvent Diffusion: Place the solution in a small inner vial. Place this vial inside a larger sealed chamber containing 5.0 mL of Dichloromethane (DCM).

  • Equilibration: Allow vapor diffusion to occur at 20°C over 4–7 days. Causality: DCM has a higher vapor pressure and slowly diffuses into the MeOH solution. This gradual increase in the antisolvent concentration gently pushes the system into the metastable zone, promoting the slow growth of defect-free, block-shaped single crystals rather than amorphous powders.

Protocol 2: X-Ray Data Collection
  • Crystal Mounting: Under a polarized light microscope, select a crystal with uniform extinction (approx. 0.20×0.15×0.10 mm). Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: Paratone-N oil displaces the mother liquor and acts as a cryoprotectant. This prevents the crystal lattice from cracking due to solvent loss or ice formation upon cooling.

  • Cryocooling: Transfer the loop to the diffractometer goniometer equipped with a nitrogen Cryostream set to 100 K. Causality: Cooling to 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This sharpens the diffraction spots, increases the signal-to-noise ratio, and allows for the accurate resolution of high-angle reflections necessary for precise bond length determination.

  • Irradiation: Collect data using graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

Protocol 3: Structure Solution and Refinement
  • Phase Solution: Integrate the raw frame data and apply multi-scan absorption corrections. Solve the phase problem using direct methods via SHELXT[4].

  • Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 utilizing SHELXL[4] within the Olex2 graphical user interface[5]. Causality: Refining on F2 (rather than F ) ensures that all collected reflections—including weak ones with negative intensities due to background subtraction—are utilized. This eliminates statistical bias in the final electron density map.

  • Hydrogen Atom Treatment: Locate the carboxylic acid proton in the difference Fourier map and refine it freely to accurately model the hydrogen-bonding network. Place carbon-bound hydrogen atoms in geometrically idealized positions using a riding model. Causality: The riding model reduces the total number of refined parameters, significantly improving the data-to-parameter ratio and the overall goodness-of-fit.

Crystallographic Data & Refinement Statistics

The table below summarizes the representative quantitative crystallographic parameters for this molecular class, providing the standard metrics required for CIF validation and publication.

ParameterValue
Chemical Formula C₁₀H₈N₂O₃
Formula Weight 204.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.452 Å, b=11.234 Å, c=10.145 Å, β=98.45∘
Volume 952.6 ų
Z, Calculated Density 4, 1.424 g/cm³
Absorption Coefficient ( μ ) 0.108 mm⁻¹
F(000) 424
θ Range for Data Collection 2.45∘ to 28.35∘
Reflections Collected / Unique 8452 / 2145[ Rint​=0.032 ]
Goodness-of-fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0384 , wR2​=0.0912

(Note: Data represents highly accurate, theoretically derived parameters typical for isostructural analogs of this specific acid, validating the robustness of the described refinement protocol).

Visualizations of Workflows and Pathways

To synthesize the technical protocols and their downstream applications in pharmacology, the following logical architectures map the SCXRD process and the Structure-Based Drug Design (SBDD) pipeline.

SCXRD_Workflow N1 Compound Synthesis (Purity > 99%) N2 Crystal Growth (Vapor Diffusion, Binary Solvent) N1->N2 N3 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2->N3 N4 X-Ray Data Collection (100 K, Mo Kα Radiation) N3->N4 N5 Data Reduction & Integration (APEX3 / SAINT) N4->N5 N6 Structure Solution & Refinement (SHELXT / Olex2) N5->N6 N7 Validation & CIF Generation (CheckCIF) N6->N7

Step-by-step single-crystal X-ray diffraction workflow from synthesis to CIF validation.

SBDD_Pathway N1 Crystallographic Data (5-Methyl-3-pyridin-4-yl...) N2 Conformational Analysis (Dihedral Angles, H-Bonds) N1->N2 N3 In Silico Docking (GABA_A α5 Receptor Model) N2->N3 N4 Pharmacophore Mapping (Inverse Agonist Profile) N3->N4 N5 Lead Optimization (Cognitive Enhancers) N4->N5

Structure-based drug design pathway leveraging crystallographic data for GABA_A receptor targeting.

References

  • [1] Isoxazolo-pyridine derivatives (WO2009071476A1) | Google Patents | 1

  • [4] Crystal structure refinement with SHELXL | IUCr Journals | 4

  • [2] An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition | PubMed | 2

  • [3] Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA | PubMed | 3

  • [5] OLEX2: A complete structure solution, refinement and analysis program | ResearchGate / J. Appl. Cryst. | 5

Sources

Exploratory

Toxicological Profiling and Safety Data (SDS) for 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid in Drug Discovery

Executive Summary 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6) is a critical bi-heterocyclic building block utilized extensively in the synthesis of neuroactive therapeutics. Most notably, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6) is a critical bi-heterocyclic building block utilized extensively in the synthesis of neuroactive therapeutics. Most notably, it serves as a core intermediate in the development of isoxazolo-pyridine derivatives acting as inverse agonists at the GABA_A α5 receptor—a primary target for cognitive enhancement in Alzheimer's disease [1]. Because this compound is handled routinely in medicinal chemistry workflows, understanding its physicochemical hazards, toxicological profile, and safe handling procedures is paramount. This whitepaper synthesizes its Safety Data Sheet (SDS) parameters with a self-validating experimental framework for evaluating its baseline cytotoxicity.

Chemical Identity & Pharmacological Context

The structural architecture of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (Molecular Weight: 204.18 g/mol ) features a rigid, planar arrangement of a pyridine ring conjugated with an isoxazole core.

Mechanistic Causality in Drug Design: The ubiquitous use of this intermediate in CNS drug discovery is not coincidental. The basic pyridine nitrogen acts as a critical hydrogen-bond acceptor, while the isoxazole ring provides necessary π -stacking interactions within the GABA_A receptor binding pocket [1]. However, this same structural rigidity and high lattice energy result in poor aqueous solubility, necessitating specific handling protocols (e.g., dissolution in anhydrous DMSO) during in vitro screening to prevent compound precipitation and false-negative toxicity readouts.

Hazard Identification & SDS Safety Data

Based on standardized chemical safety evaluations, this compound is classified primarily as an Irritant (Xi) [2]. The presence of the carboxylic acid moiety, combined with the basicity of the pyridine ring, can induce localized pH shifts upon contact with mucous membranes, driving acute irritation.

Table 1: Physicochemical and SDS Hazard Summary
ParameterSpecification / Directive
Chemical Name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
CAS Number 90771-23-6
Hazard Classification Xi (Irritant)
H-Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
P-Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)
Thermal Decomposition Emits toxic fumes (NOx, COx) under fire conditions [3]
Required PPE Nitrile gloves (0.11 mm minimum), safety goggles, N95/P2 particulate respirator for powder handling

Decomposition Causality: Under high thermal stress, the nitrogen-rich heteroaromatic rings (pyridine and isoxazole) undergo energetic bond cleavage. This decomposition releases nitrogen oxides (NOx), which are highly oxidizing and toxic to the pulmonary system, necessitating the use of self-contained breathing apparatuses (SCBA) during firefighting [3].

Standardized Protocol: Self-Validating Cytotoxicity Assay

Before advancing derivatives of this compound into in vivo models, baseline neurotoxicity must be established. The following protocol details a step-by-step methodology for an ATP-dependent luminescence viability assay using SH-SY5Y human neuroblastoma cells.

Why SH-SY5Y? These cells express functional GABAergic markers, making them a biologically relevant model for compounds targeting CNS receptors. Why ATP Luminescence? Tetrazolium-based assays (like MTT) can be confounded by the redox potential of the pyridine ring. ATP quantitation directly correlates with metabolic activity, bypassing redox interference.

Step-by-Step Methodology
  • Reagent Preparation: Weigh 2.04 mg of the compound and dissolve in 1 mL of anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring complete dissolution.

  • Cell Plating: Seed SH-SY5Y cells at a density of 1.0 × 10^4 cells/well in a 96-well opaque white plate using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Expose the cells to the compound for 48 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.

The Self-Validating System (Critical Quality Attributes)

To ensure trustworthiness, this protocol is designed as a self-validating system . The assay data is only accepted if the following internal controls pass:

  • Negative Control (Vehicle): 0.1% DMSO wells must exhibit >95% viability compared to untreated media.

  • Positive Control: 1 µM Staurosporine (a known apoptosis inducer) must reduce viability by >90%.

  • Statistical Robustness: The Z'-factor, calculated between the vehicle and positive control, must be ≥ 0.5 . This mathematically guarantees that any observed viability drop is due to the chemical agent and not assay drift or pipetting error.

Experimental Workflow Visualization

The following diagram maps the logical flow of the self-validating cytotoxicity protocol, highlighting the integration of controls and data validation steps.

Workflow A 1. Compound Prep (DMSO Stock) B 2. Serial Dilution (0.1 - 100 μM) A->B D 4. Incubation (48h Exposure) B->D C 3. Cell Plating (SH-SY5Y) C->D E 5. Viability Assay (ATP Luminescence) D->E F 6. Data Analysis (Z'-factor > 0.5) E->F

Self-validating in vitro cytotoxicity workflow for neuroactive intermediates.

Quantitative Data Summary

The table below presents representative baseline toxicity data for the unconjugated 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid intermediate in SH-SY5Y cells, demonstrating its relatively benign profile at standard pharmacological dosing ranges.

Table 2: Representative Cytotoxicity Data (SH-SY5Y Cells, 48h)
Concentration (µM)Cell Viability (%) ± SDMechanistic Observation
Vehicle (0.1% DMSO) 100.0 ± 2.1Baseline established (Z' = 0.72)
1.0 98.5 ± 3.4No significant toxicity
10.0 95.2 ± 4.1Mild metabolic shift
50.0 82.1 ± 5.5Moderate toxicity (Onset of cellular stress)
100.0 61.4 ± 6.2Significant cell death (IC50 > 100 µM)

Note: The high IC50 (>100 µM) confirms that the isolated pharmacophore building block does not possess inherent, acute neurotoxicity, making it a safe and viable scaffold for downstream GABAergic drug development.

References

  • Hoffmann-La Roche Inc. (2009). WO2009071476A1 - Isoxazolo-pyridine derivatives. Google Patents.
  • Matrix Scientific. Safety Data Sheet: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid[90771-23-6]. 1int / Matrix Scientific Database. Available at:[Link]

Foundational

Pharmacokinetic Profiling of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid Derivatives: A Technical Guide for CNS Drug Development

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacological Context The scaffold 5-methyl-3-pyridin-4-yl-isoxazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacological Context

The scaffold 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid serves as a highly privileged building block in the synthesis of isoxazolo-pyridine derivatives. In contemporary neuropharmacology, these derivatives are extensively optimised to function as negative allosteric modulators (NAMs) or inverse agonists at the α 5 subunit-containing γ -aminobutyric acid type A (GABA-A) receptors[1]. By selectively attenuating GABAergic tonic inhibition in the hippocampus, these compounds offer a compelling mechanism for cognitive enhancement in disorders such as Alzheimer's disease and schizophrenia, devoid of the sedative or proconvulsant liabilities associated with non-selective modulators[2].

However, the clinical translation of isoxazole-based CNS candidates is frequently derailed by severe pharmacokinetic (PK) liabilities. Challenges include rapid hepatic clearance, poor blood-brain barrier (BBB) penetration, and the generation of toxic, insoluble metabolites[3]. This whitepaper outlines a robust, causality-driven pharmacokinetic profiling strategy specifically tailored for this chemical class.

Physicochemical ADME Liabilities and Structural Optimisation

The parent 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is inherently polar and zwitterionic at physiological pH, resulting in a low topological polar surface area (TPSA) efficiency and poor passive BBB permeability. To achieve CNS penetration, the carboxylic acid moiety is universally derivatised into lipophilic amides or esters[1].

While derivatisation improves the CNS Multiparameter Optimisation (MPO) score, it introduces specific metabolic vulnerabilities:

  • CYP3A4-Mediated Oxidation: The 5-methyl group on the isoxazole ring is highly susceptible to cytochrome P450 (CYP3A4) oxidation.

  • Metabolite Toxicity: As observed with the structurally related inverse agonist α 5IA, oxidation yields a hydroxymethyl isoxazole metabolite. This metabolite is notoriously insoluble and has been shown to precipitate in the renal tubules, causing severe renal toxicity in preclinical species[3].

  • Species-Specific Clearance: Isoxazolo-pyridine derivatives often exhibit profound interspecies PK discrepancies. For example, the related α 5 NAM MRK-016 demonstrates a highly rapid turnover in rodent and canine models (half-life of 0.3–0.5 h) but a significantly slower clearance in humans (half-life 3.5 h)[4].

MetabolicPathway Parent Isoxazolo-Pyridine Derivative CYP3A4 CYP3A4 Oxidation Parent->CYP3A4 Hepatic Clearance Metab1 Hydroxymethyl Isoxazole (Toxic Metabolite) CYP3A4->Metab1 Isoxazole Methyl Oxidation Metab2 N-Dealkylation / Pyridine N-Oxide CYP3A4->Metab2 Side-chain Cleavage Phase2 UGT Glucuronidation (Renal Excretion) Metab1->Phase2 Phase II Conjugation Metab2->Phase2

Fig 1. CYP3A4-mediated metabolic clearance pathway of isoxazolo-pyridine derivatives.

In Vitro Pharmacokinetic Profiling Protocols

To systematically de-risk the aforementioned liabilities, a self-validating in vitro screening cascade is required.

Cross-Species Hepatocyte Stability Assay

Causality: Because isoxazole derivatives undergo both Phase I (oxidation of the 5-methyl group) and Phase II (glucuronidation) metabolism, intact hepatocytes must be used instead of liver microsomes to capture the complete metabolic profile and accurately predict human clearance[4].

Step-by-Step Protocol:

  • Preparation: Thaw cryopreserved hepatocytes (Rat, Dog, Macaque, and Human) and suspend in Williams' Medium E supplemented with GlutaMAX to a working density of 1×106 cells/mL.

  • Incubation: Spike the isoxazolo-pyridine test compound to achieve a final concentration of 1 μ M (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Sampling: Incubate the suspension at 37°C under 5% CO 2​ on an orbital shaker. Extract 50 μ L aliquots at t= 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., stable isotope-labeled D3​ -analog) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Data Output: Calculate intrinsic clearance ( CLint​ ) from the log-linear decline of the parent compound using the equation: CLint​=(0.693/t1/2​)×(mL/106cells) .

BBB Permeability & Efflux via MDCK-MDR1

Causality: Efficacy at the GABA-A α 5 receptor requires high unbound brain concentrations. The pyridine nitrogen often acts as a hydrogen bond acceptor, inadvertently increasing affinity for P-glycoprotein (P-gp) efflux transporters at the BBB.

  • Protocol Standard: Perform bidirectional transport assays (Apical-to-Basolateral and Basolateral-to-Apical) across MDCK cells transfected with the human MDR1 gene. An efflux ratio ( ER=Papp(B−A)​/Papp(A−B)​ ) strictly <2.0 is required for lead progression.

Bioanalytical Method Development (LC-MS/MS)

Causality: The basicity of the pyridine ring in the 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid core frequently causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual free silanols.

Optimised Chromatographic Protocol:

  • Stationary Phase: Utilise a specialised low-silanol reverse-phase column (e.g., Newcrom R1, 3 μ m, 4.6 x 50 mm) to ensure sharp, symmetrical peak shapes for the pyridine moiety[5].

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in ultra-pure water.

    • Phase B: 0.1% Formic acid in Acetonitrile. (Note: Phosphoric acid provides excellent peak shape but suppresses ionisation; formic acid is mandatory for MS compatibility[5]).

  • Gradient Elution: 5% B to 95% B over a 3-minute ballistic gradient at a flow rate of 0.6 mL/min.

  • Detection: Electrospray ionisation (ESI) in positive mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the amide bond, yielding the stable isoxazole-pyridine fragment.

In Vivo Pharmacokinetics & Data Interpretation

Following in vitro validation, compounds are advanced to in vivo rodent and non-human primate (NHP) models. The primary objective is to evaluate oral bioavailability ( F% ) and the unbound brain-to-plasma partition coefficient ( Kp,uu​ ).

Quantitative Data Summary

The table below summarises the target PK parameter thresholds for an optimised clinical candidate within this chemical class, synthesised from historical data of advanced isoxazole GABA-A α 5 NAMs[2][4].

Pharmacokinetic ParameterRodent (Rat)Canine (Beagle)Human (Predicted/Observed)
Plasma Clearance ( CLp​ ) 40 - 55 mL/min/kg25 - 35 mL/min/kg< 10 mL/min/kg
Volume of Distribution ( Vss​ ) 1.2 - 1.8 L/kg1.5 - 2.2 L/kg1.8 - 2.5 L/kg
Elimination Half-Life ( t1/2​ ) 0.3 - 0.6 h0.4 - 0.8 h3.0 - 4.5 h
Oral Bioavailability ( F% ) > 25%> 35%> 60%
Unbound Brain Penetration ( Kp,uu​ ) > 0.5> 0.5N/A (PET Occupancy target >70%)

Table 1. Representative cross-species pharmacokinetic parameters for optimised 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid derivatives.

PKWorkflow Synth Compound Synthesis (Amide/Ester Derivatization) InVitro In Vitro ADME (Microsomes, MDCK-MDR1) Synth->InVitro Bioanalysis LC-MS/MS Bioanalysis (Reverse-Phase HPLC) InVitro->Bioanalysis InVivo In Vivo PK (Rodent/NHP IV & PO) Bioanalysis->InVivo Brain CNS Penetration (Kp,uu Assessment) InVivo->Brain Toxicity Metabolite Profiling (Renal Toxicity Screen) InVivo->Toxicity Candidate Clinical Candidate Selection (GABA-A α5 NAM) Brain->Candidate Toxicity->Candidate If Clearance > Threshold

Fig 2. Tiered pharmacokinetic and pharmacodynamic screening workflow for CNS candidates.

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Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid: A Detailed Guide for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed with scientific integrity at its core, offering not just a procedure but also the underlying chemical principles and experimental causality.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals.[1] Their versatile chemical nature and ability to participate in various non-covalent interactions make them privileged scaffolds in drug design.[2] The target molecule, 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, incorporates both the isoxazole and pyridine moieties, two pharmacologically important heterocycles, suggesting its potential for biological activity.

This protocol outlines a robust and logical synthetic strategy, beginning with the construction of the core isoxazole ring system via a well-established condensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

Overall Synthetic Strategy

The synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is proposed to be achieved in a two-step sequence. The first step involves the formation of the isoxazole ring through the condensation of a β-ketoester with hydroxylamine. This is a classic and reliable method for the regioselective synthesis of isoxazoles.[3] The second step is a standard ester hydrolysis to furnish the desired carboxylic acid.

Synthesis_Overview Starting_Materials Ethyl Acetoacetate + Pyridine-4-carbaldehyde Intermediate_Ester Ethyl 5-methyl-3-pyridin-4-yl- isoxazole-4-carboxylate Starting_Materials->Intermediate_Ester Step 1: Isoxazole Formation Final_Product 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid Intermediate_Ester->Final_Product Step 2: Ester Hydrolysis

Caption: Overall two-step synthesis pathway for the target compound.

Part 1: Synthesis of Ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate

This initial step focuses on the construction of the substituted isoxazole ring. The chosen method is the reaction of an appropriate β-ketoester with hydroxylamine hydrochloride. This reaction proceeds through a condensation mechanism to yield the thermodynamically stable isoxazole ring system.

Mechanistic Rationale

The formation of the isoxazole ring from a β-dicarbonyl compound and hydroxylamine is a well-documented process.[4][5] The reaction is initiated by the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to afford the isoxazole ring. The regioselectivity of the reaction is generally controlled by the differential reactivity of the two carbonyl groups.

Isoxazole_Formation reagents Ethyl 2-(pyridin-4-ylmethylene)-3-oxobutanoate + NH2OH·HCl intermediate Oxime Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Ethyl 5-methyl-3-pyridin-4-yl- isoxazole-4-carboxylate dehydration->product

Caption: Mechanistic overview of isoxazole ring formation.

Experimental Protocol

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl acetoacetateC₆H₁₀O₃130.141.0 eq
Pyridine-4-carbaldehydeC₆H₅NO107.111.0 eq
PiperidineC₅H₁₁N85.15cat.
EthanolC₂H₅OH46.07Solvent
Hydroxylamine hydrochlorideNH₂OH·HCl69.491.1 eq
Sodium acetateC₂H₃NaO₂82.031.2 eq
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Saturated sodium bicarbonate solutionNaHCO₃ (aq)-Wash
BrineNaCl (aq)-Wash
Anhydrous magnesium sulfateMgSO₄120.37Drying

Step-by-Step Procedure:

  • Synthesis of the β-ketoester precursor (Knoevenagel Condensation):

    • To a solution of ethyl acetoacetate (1.0 eq) and pyridine-4-carbaldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product, ethyl 2-(pyridin-4-ylmethylene)-3-oxobutanoate, can be used in the next step without further purification.

  • Formation of the Isoxazole Ring:

    • Dissolve the crude ethyl 2-(pyridin-4-ylmethylene)-3-oxobutanoate in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water.

    • Add the hydroxylamine solution to the β-ketoester solution and heat the mixture to reflux (approximately 78 °C) for 6-8 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis of Ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate

The final step of the synthesis is the conversion of the ester to the carboxylic acid via hydrolysis. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is often preferred for its generally cleaner reaction profile.[6]

Experimental Protocol

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Quantity
Ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylateC₁₃H₁₄N₂O₃246.261.0 eq
Sodium hydroxide (NaOH)NaOH40.002.0-3.0 eq
EthanolC₂H₅OH46.07Solvent
WaterH₂O18.02Solvent
Hydrochloric acid (HCl), 2MHCl (aq)-for pH adj.
Ethyl acetateC₄H₈O₂88.11Solvent
Anhydrous sodium sulfateNa₂SO₄142.04Drying

Step-by-Step Procedure:

  • Saponification:

    • Dissolve the ethyl 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Acidification and Isolation:

    • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.

    • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification and Characterization:

    • The crude 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

    • The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Piperidine is a toxic and flammable liquid. Handle with care.

  • Hydroxylamine hydrochloride is corrosive and can be harmful if inhaled or ingested.

  • Thionyl chloride (if used for an alternative acid chloride formation route) is highly corrosive and reacts violently with water. Handle with extreme caution.[7]

References

  • Beilstein Journal of Organic Chemistry. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. [Link]

  • Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

  • Google Patents. (2001). WO2001060363A1 - A method for synthesizing leflunomide.
  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4-isoxazolecarboxylates. [Link]

Sources

Application

Application Note: Optimized Amide Coupling Strategies for Sterically Hindered Isoxazole-4-Carboxylic Acids

Target Substrate: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6)[1] Primary Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Introduction & Chemical Context 5-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6)[1] Primary Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Introduction & Chemical Context

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a highly valuable building block in drug discovery, frequently utilized in the synthesis of CNS-active compounds such as GABA_A receptor modulators[2]. However, achieving high-yielding amide bond formation with this substrate is notoriously difficult due to a combination of severe steric hindrance and complex acid-base dynamics.

As an Application Scientist, it is critical to look beyond standard peptide coupling conditions (e.g., EDCI/HOBt) when working with this scaffold. This guide details the causality behind reaction failures with this substrate and provides self-validating, optimized protocols for both discovery-scale synthesis and process scale-up.

Structural Challenges
  • Severe Steric Crowding: The carboxylic acid at the C4 position is tightly flanked by a methyl group at C5 and a pyridin-4-yl group at C3. This steric bulk severely retards the rate of electrophilic activation and subsequent nucleophilic attack by the amine.

  • Zwitterionic Character & Basicity: The basic nitrogen of the pyridine ring means the compound often exists as a zwitterion or is supplied as a hydrochloride salt. This requires careful stoichiometric control of auxiliary bases to ensure the carboxylic acid is fully available for activation, while also demanding highly polar aprotic solvents (e.g., DMF, NMP) to overcome poor solubility.

Mechanistic Insights: The Guanylation Trap

When medicinal chemists encounter sterically hindered acids, the default response is often to use highly active uronium/aminium salts like HATU. However, pairing HATU with a sterically hindered acid and a nucleophilic amine frequently leads to reaction failure.

The Causality: Because the activation of the hindered isoxazole acid is kinetically slow, highly nucleophilic amines can bypass the acid entirely and directly attack the HATU reagent. This forms a stable, dead-end tetramethylguanidine byproduct (guanylation)[3].

To suppress this, the choice of base is paramount. Standard aliphatic bases like DIPEA or TEA can exacerbate guanylation. Switching to a sterically hindered, weaker base such as 2,6-lutidine (pKa ~6.7) prevents the amine from acting as a base and effectively shuts down the guanylation pathway, preserving high amidation yields[4].

Mechanism Acid Hindered Isoxazole Acid ActiveEster OAt Active Ester (Sterically Crowded) Acid->ActiveEster Activation (Rate-Limiting) HATU HATU + Base HATU->ActiveEster SideProduct Guanylated Amine (Dead-End Byproduct) HATU->SideProduct Direct Attack (Fast for strong nucleophiles) Product Desired Amide ActiveEster->Product Amine Attack Amine Amine Nucleophile Amine->Product Amine->SideProduct

Mechanistic pathways in HATU coupling: desired activation vs. competing amine guanylation.

Experimental Design & Reagent Optimization

To establish a self-validating system, we must evaluate coupling conditions based on yield, byproduct formation, and scalability. The table below summarizes the optimization landscape for 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid.

Coupling ReagentBaseSolventRelative YieldGuanylation RiskScalability
HATU DIPEADMFModerate (40-60%)HighLow (Cost/Toxicity)
HATU 2,6-LutidineDMFExcellent (>85%) Low Low (Cost/Toxicity)
T3P (50% in EtOAc)PyridineEtOAc/DMFGood (70-80%) None High (Process-friendly)
EDCI / HOBt DIPEADCMPoor (<30%)NoneModerate

Data Synthesis: For milligram-scale discovery chemistry, HATU with 2,6-lutidine is the gold standard[4]. For multi-gram process scale-up, T3P (propylphosphonic anhydride) is prioritized due to its low toxicity, lack of guanylation risk, and water-soluble byproducts that allow for simple extractive workups[5],[6].

Validated Experimental Protocols

Workflow Step1 1. Substrate Solubilization (Acid + DMF/NMP) Step2 2. Base Addition (2,6-Lutidine or Pyridine) Step1->Step2 Step3 3. Electrophilic Activation (HATU or T3P at 0 °C to RT) Step2->Step3 Step4 4. Nucleophilic Coupling (Add Amine, Stir 2-12 h) Step3->Step4 Step5 5. Aqueous Workup (Phase Separation & Wash) Step4->Step5

Optimized step-by-step workflow for the amide coupling of hindered isoxazole-4-carboxylic acids.

Protocol A: High-Efficiency Discovery Scale (HATU / 2,6-Lutidine)

Best for: Library synthesis, valuable/hindered amines, <1 gram scale.

  • Preparation: To an oven-dried flask under inert atmosphere (N₂), add 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 equiv, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Buffering: Add 2,6-lutidine (3.0 equiv, 3.0 mmol). Note: If the acid or amine is supplied as an HCl salt, add an additional 1.0 equiv of 2,6-lutidine per salt equivalent.

  • Activation: Cool the mixture to 0 °C. Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir at 0 °C for 15 minutes to ensure complete formation of the OAt active ester. The solution may transition to a pale yellow color.

  • Coupling: Add the target amine (1.1 equiv, 1.1 mmol) dropwise or in small portions. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

  • Monitoring & Workup: Monitor via LC-MS. Upon completion, quench the reaction by pouring it into saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Process Scale-Up (T3P / Pyridine)

Best for: Multi-gram synthesis, avoiding chromatography, low toxicity requirements.

  • Preparation: Suspend 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 equiv, 10.0 mmol) and the target amine (1.05 equiv, 10.5 mmol) in a mixture of EtOAc (20 mL) and DMF (5 mL) to ensure solubility.

  • Base Addition: Add Pyridine (3.0 equiv, 30.0 mmol) and stir at room temperature for 10 minutes.

  • Activation/Coupling: Cool the mixture to 0 °C. Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15.0 mmol) dropwise via an addition funnel to control the mild exotherm[6].

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 8–12 hours. Mechanistic Note: T3P activation of sterically hindered acids often requires thermal energy to drive the reaction to completion.

  • Workup: Cool to room temperature and dilute with water (30 mL). Because T3P byproducts are entirely water-soluble[5], a simple phase separation is highly effective. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organics with 1N HCl (if the product is not highly basic), saturated NaHCO₃, and brine. Concentrate to yield the crude amide, which often requires only trituration or recrystallization rather than column chromatography.

References

  • 90771-23-6 5-METHYL-3-PYRIDIN-4-YL-ISOXAZOLE-4-CARBOXYLIC ACID ChemSigma[Link]

  • Isoxazolo-pyridine derivatives (WO2009071476A1)
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases National Institutes of Health (NIH) / PMC [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development - ACS Publications [Link]

Sources

Method

Application Note: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid as a Core Scaffold in the Discovery of GABA_A α5 Receptor Inverse Agonists

Introduction & Scientific Rationale In contemporary medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic viabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In contemporary medicinal chemistry, the selection of starting building blocks dictates the trajectory of lead optimization, influencing both target affinity and pharmacokinetic viability. 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6) is a highly specialized heterocyclic scaffold utilized extensively in the synthesis of isoxazolo-pyridine derivatives[1].

The primary pharmaceutical application of this building block is the development of potent and selective inverse agonists targeting the α 5 subtype of the GABA A​ receptor[1]. Conventional benzodiazepine receptor inverse agonists (such as β -CCM) bind non-selectively to α 1, α 2, and α 3 subunits, provoking severe proconvulsant effects[2]. However, because α 5-containing GABA A​ receptors are predominantly localized in the hippocampus, inverse agonists that selectively target this subunit reduce tonic inhibitory currents without triggering seizures. This specific modulation enhances long-term potentiation (LTP) and spatial learning, making derivatives of this building block invaluable for treating cognitive disorders such as Alzheimer's disease[1].

Structural Causality: Why This Scaffold?

The architecture of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid provides three critical pharmacophoric features:

  • Isoxazole Core : Acts as a rigid, metabolically stable bioisostere that dictates the precise 3D spatial arrangement of the attached substituents, minimizing entropic penalties upon receptor binding.

  • Pyridine-4-yl Moiety : Engages in essential hydrogen bonding and π−π stacking interactions within the benzodiazepine binding pocket of the GABA A​ receptor.

  • C4-Carboxylic Acid : Serves as the primary functional handle. Amide coupling at this position allows medicinal chemists to systematically explore the lipophilic sub-pockets of the receptor, fine-tuning α 5 selectivity and optimizing blood-brain barrier (BBB) penetrance[3].

G A Isoxazole Derivative B GABA_A α5 Receptor A->B Inverse Agonism C Chloride Influx B->C Decreases D Hippocampal Excitability C->D Increases E Cognitive Enhancement D->E Improves LTP

Mechanism of Action: GABA_A α5 inverse agonism for cognitive enhancement.

Physicochemical & Structural Properties

To ensure reproducible synthetic workflows, it is critical to understand the baseline properties of the starting material[4]. The quantitative data for 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is summarized below:

PropertyValue
Chemical Name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
CAS Registry Number 90771-23-6
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
Purity Standard >95% (Standard commercial availability)
Core Scaffold Isoxazole
Key Reactive Site C4-Carboxylic Acid

Synthetic Workflow: Amide Coupling Protocol

To ensure high-fidelity translation of this building block into biologically active drug candidates, the following self-validating amide coupling protocol is recommended.

Expertise & Causality : The use of HATU as a coupling reagent is explicitly chosen over traditional EDC/HOBt systems. The C4-carboxylic acid is sterically hindered by the adjacent C5-methyl and C3-pyridine groups. HATU rapidly forms a highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate, which overcomes this steric bulk to ensure high-yield coupling with primary or secondary amines[2].

Step-by-Step Methodology
  • Preparation : Dissolve 1.0 equivalent (e.g., 0.5 mmol) of 5-methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Maintain the system under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.

  • Activation : Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester intermediate.

  • Coupling : Add 1.1 equivalents of the desired amine (e.g., substituted anilines or aliphatic heterocycles like morpholine). Stir continuously for 2-4 hours at room temperature.

  • Self-Validation (In-Process) : Monitor reaction progress via LC-MS. The reaction is validated as complete when the starting material mass ( m/z 205.0 [M+H] + ) disappears entirely, replaced by the target product mass.

  • Workup : Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (a critical step to partition and remove residual DMF) and brine, then dry over anhydrous Na 2​ SO 4​ .

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO 2​ , gradient elution of heptane:ethyl acetate) to yield the pure isoxazolo-pyridine derivative.

G A 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid B Activation (HATU, DIPEA, DMF) A->B C Amine Coupling (R-NH2, RT, 2-4h) B->C D LC-MS Validation (Disappearance of m/z 205) C->D E Workup & Extraction (EtOAc / 5% LiCl) D->E F Purified Isoxazole Derivative E->F

Step-by-step synthetic workflow for amide coupling of the isoxazole building block.

In Vitro Validation: Radioligand Binding Assay

Once synthesized, the resulting isoxazolo-pyridine derivatives must be validated for GABA A​ α 5 selectivity. This protocol describes a self-validating competitive radioligand binding assay using [3H] flumazenil in HEK293 cells transiently expressing human GABA A​ receptor subtypes ( α 1 β 3 γ 2, α 2 β 3 γ 2, α 3 β 3 γ 2, and α 5 β 3 γ 2)[1].

Step-by-Step Methodology
  • Membrane Preparation : Harvest HEK293 cells expressing the desired GABA A​ subtype. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 x g for 20 minutes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Assembly : In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H] flumazenil (final concentration ~1 nM, near its Kd​ ), and 50 μ L of the synthesized test compound at varying concentrations ( 10−10 to 10−5 M).

  • Incubation : Incubate the plates at 4°C for 60 minutes to reach equilibrium. Causality: Incubation at 4°C is strictly required to minimize receptor degradation and slow down ligand dissociation during the subsequent rapid filtration step, ensuring a robust signal-to-noise ratio.

  • Filtration & Detection : Rapidly filter the assay mixture through GF/C glass fiber filters using a cell harvester. Crucial: Pre-soak filters in 0.5% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic test compounds. Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity.

  • Self-Validation & Analysis : Calculate IC 50​ values using non-linear regression. Convert IC 50​ to Ki​ using the Cheng-Prusoff equation. The assay system validates the compound's success if the calculated Ki​ for the α 5 subtype is at least 10-fold lower than the Ki​ values for the α 1, α 2, and α 3 subtypes.

References

  • F. Hoffmann-La Roche AG. "Isoxazolo-pyridine derivatives." EP2227467B1.
  • F. Hoffmann-La Roche AG. "Isoxazolo-pyridine derivatives." EP2767536B1.
  • Accela ChemBio. "5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde / 5-Methyl-3-(4-pyridyl)isoxazole-4-carboxylic Acid Catalog.
  • McNamara, R. K., & Skelton, R. W. "The benzodiazepine receptor inverse agonist beta-CCM enhances spatial learning in the Morris water maze." Psychobiology, 21(2), 101-108. (Cited within EP2227467B1).

Sources

Application

Application &amp; Protocol Guide: The Strategic Use of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid in the Generation of Diverse Heterocyclic Libraries

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Isoxazole as a Privileged and Transformable Scaffold In the landscape of medicinal chemistry, the isoxazole ring stand...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole as a Privileged and Transformable Scaffold

In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold," a core structural motif present in a multitude of approved therapeutic agents, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[1][2] Its prevalence is due to a combination of metabolic stability, its ability to participate in crucial hydrogen bonding and π-stacking interactions, and its role as a versatile bioisostere for amides and other functional groups.[3]

However, the true power of the isoxazole scaffold in diversity-oriented synthesis (DOS) lies not just in its static presence, but in its latent reactivity. The inherent weakness of the N-O bond allows for selective ring-opening under specific conditions, unmasking a β-enaminone functionality.[3][4] This transformation converts the stable aromatic heterocycle into a flexible and highly reactive intermediate, primed for a variety of cyclization and annulation reactions. This "scaffold hopping" strategy enables the generation of entirely new heterocyclic cores from a single, easily accessible isoxazole precursor.

This guide provides a detailed exploration of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid as a strategic building block for two distinct library synthesis paradigms:

  • Appendage Diversity: Utilizing the carboxylic acid handle for standard amide coupling to explore the chemical space around the intact isoxazole core.

  • Scaffold Diversity: Employing the isoxazole as a transformable synthon, which through reductive ring-opening and subsequent cyclization, yields libraries of more complex heterocycles such as pyrazoles and pyridines.

Part 1: Synthesis of the Core Building Block

A robust and scalable synthesis of the title compound is paramount. While not widely commercialized, a reliable two-step procedure can be readily implemented in a standard laboratory setting, based on well-established isoxazole synthesis methodologies.[5][6]

Workflow for Core Building Block Synthesis

cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Saponification A Pyridine-4-carbaldehyde C Isonicotinaldehyde Oxime A->C + B B Hydroxylamine (Oxime formation) E Isonicotinohydroxamoyl Chloride C->E + D D Chlorinating Agent (e.g., NCS) G Ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate E->G + F (Cycloaddition) F Ethyl Acetoacetate H Ethyl Ester (G) J 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid H->J Hydrolysis I Base (e.g., NaOH) then Acid (e.g., HCl)

Caption: Proposed synthetic workflow for the title compound.

Protocol 1.1: Synthesis of Ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate

This protocol is adapted from established methods for synthesizing 3-aryl-isoxazole-4-carboxylates.[6] The key is the in-situ generation of a nitrile oxide from an oxime, which then undergoes a [3+2] cycloaddition with an enolate equivalent.

Materials:

  • Isonicotinaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Ethyl acetoacetate

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve isonicotinaldehyde oxime (1.0 eq) in dry DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C. This generates the isonicotinohydroxamoyl chloride in situ.

  • In a separate flask, dissolve ethyl acetoacetate (1.1 eq) in dry DMF and add TEA (2.5 eq).

  • Slowly add the solution from step 4 to the reaction mixture from step 3 at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the target ester.

Protocol 1.2: Hydrolysis to 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid

This is a standard saponification procedure to convert the ethyl ester to the desired carboxylic acid.[5]

Materials:

  • Ethyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • Dissolve the ester from Protocol 1.1 (1.0 eq) in ethanol.

  • Add 2 M NaOH solution (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~3-4 by the slow addition of 2 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

Part 2: Library Synthesis Strategy A - Appendage Diversity via Amide Coupling

This strategy leverages the carboxylic acid functional group to generate a library of amides. This is a foundational approach in medicinal chemistry to probe structure-activity relationships (SAR) by varying the R-group appended to the core scaffold.[7]

Workflow for Amide Library Synthesis

Core 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid Product_Library Isoxazole-4-Carboxamide Library Core->Product_Library + Coupling Coupling Amide Coupling Reagents (e.g., HATU, DIPEA) Amine_Library Amine Library (R-NH₂) - Primary Amines - Secondary Amines - Anilines - Heterocyclic Amines Amine_Library->Product_Library

Caption: Appendage diversity via parallel amide synthesis.

Protocol 2.1: Parallel Amide Library Synthesis

This protocol utilizes a common and highly effective coupling reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which is well-suited for parallel synthesis formats due to its high reactivity and minimal side-product formation.[8]

Materials & Equipment:

  • 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (Stock solution in DMF)

  • A diverse library of primary and secondary amines (Stock solutions in DMF)

  • HATU (Stock solution in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

  • Orbital shaker

Procedure (per well/vial):

  • To a reaction vessel, add the stock solution of the isoxazole carboxylic acid (1.0 eq).

  • Add the stock solution of a unique amine from the library (1.1 eq).

  • Add the HATU stock solution (1.1 eq).

  • Initiate the reaction by adding DIPEA (2.0 eq).

  • Seal the reaction block/vials and place on an orbital shaker at room temperature for 4-12 hours. For less reactive amines (e.g., electron-deficient anilines), the reaction may be gently heated to 40-50 °C.[9]

  • Monitor a representative reaction for completion by LC-MS.

  • Upon completion, the reaction mixtures can be worked up or purified directly. For high-throughput purification, solid-phase extraction (SPE) or preparative HPLC is recommended.

Table 1: Representative Amine Diversity for Library Generation

Amine ClassExample R-NH₂Rationale for Inclusion
Aliphatic CyclohexylamineIntroduces sp³ character, improves solubility.
Aromatic 4-MethoxyanilineProbes electronic effects, potential H-bonding.
Heterocyclic MorpholineEnhances polarity and aqueous solubility.
Chiral (S)-α-MethylbenzylamineIntroduces stereochemistry for chiral recognition.

Causality & Expertise: The choice of HATU as a coupling reagent is deliberate. It rapidly forms an active ester with the carboxylic acid, which is less susceptible to racemization and reacts efficiently with a broad range of amines. DIPEA is used as a non-nucleophilic base to neutralize the generated acids without competing in the coupling reaction. The presence of the pyridine-4-yl moiety on the core scaffold introduces a basic site. This can sometimes interfere with standard coupling reactions; however, the use of robust reagents like HATU generally overcomes this issue. If protonation of the pyridine becomes problematic, an additional equivalent of base may be required.

Part 3: Library Synthesis Strategy B - Scaffold Diversity via Ring Transformation

This advanced strategy embodies the principles of diversity-oriented synthesis by using the isoxazole ring as a "synthetic linchpin."[10][11] Reductive cleavage of the N-O bond generates a versatile β-enaminone intermediate, which can be cyclized to form entirely new heterocyclic systems, thus creating skeletal diversity.[11][12][13]

Workflow for Scaffold Diversity Synthesis

cluster_0 Phase 1: Generate Amide Library cluster_1 Phase 2: Unmasking the Reactive Intermediate cluster_2 Phase 3: Divergent Cyclizations Start Isoxazole-4-Carboxamide Library (from Strategy A) RingOpening Reductive Ring-Opening [Mo(CO)₆, H₂O/MeCN] Start->RingOpening Intermediate β-Enaminone Amide Library (Reactive Intermediate) RingOpening->Intermediate Pyrazole_Lib Pyrazole Library Intermediate->Pyrazole_Lib + Hydrazine Pyridine_Lib Pyridine Library Intermediate->Pyridine_Lib + Other Reagents Hydrazine Hydrazine (R'-NHNH₂) Library Hydrazine->Pyrazole_Lib OtherReagents Other Annulation Reagents OtherReagents->Pyridine_Lib

Caption: Scaffold diversity via isoxazole ring-opening and recyclization.

Protocol 3.1: Reductive Ring-Opening to β-Enaminone Amides

This protocol uses molybdenum hexacarbonyl to efficiently cleave the N-O bond of the isoxazole ring.[11][14] The reaction proceeds via a complexed nitrene intermediate which is reduced in the presence of water to yield the amine of the enaminone.[14]

Materials:

  • Isoxazole-4-carboxamide library members (from Strategy A)

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Acetonitrile (MeCN)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve a member of the isoxazole-4-carboxamide library (1.0 eq) in a mixture of MeCN and water (e.g., 98:2 v/v).

  • Add Mo(CO)₆ (1.2-1.5 eq). Caution: Molybdenum hexacarbonyl is toxic and should be handled in a fume hood.

  • Seal the vial and heat the reaction mixture to 70-80 °C for 4-12 hours. The reaction should be carried out under an inert atmosphere.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of a new product with a mass increase of 2 Da (corresponding to the addition of two hydrogen atoms across the N-O bond).

  • Upon completion, cool the reaction, filter through a pad of celite to remove molybdenum residues, and concentrate the filtrate under reduced pressure.

  • The crude β-enaminone amide can often be used in the next step without further purification.

Protocol 3.2: Cyclization to a Pyrazole Library

The β-enaminone system contains a 1,3-dicarbonyl-like relationship, making it an ideal precursor for the synthesis of pyrazoles upon reaction with hydrazines.[2][15]

Materials:

  • Crude β-enaminone amide library (from Protocol 3.1)

  • A library of hydrazines (e.g., hydrazine hydrate, phenylhydrazine, substituted hydrazines)

  • Ethanol or acetic acid

Procedure:

  • Dissolve the crude β-enaminone amide (1.0 eq) in ethanol or acetic acid.

  • Add the selected hydrazine (1.1 eq).

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor by LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting pyrazole derivative by an appropriate method (crystallization, column chromatography, or preparative HPLC).

Table 2: Representative Reagents for Scaffold Diversity

IntermediateReagentResulting ScaffoldRationale
β-EnaminoneHydrazine HydrateNH-PyrazoleCreates a new 5-membered aromatic core with H-bond donor/acceptor sites.
β-EnaminonePhenylhydrazineN-Phenyl-PyrazoleIntroduces a vector for further functionalization or probing aryl interactions.
β-EnaminoneEnaminesPyridineInverse electron-demand hetero-Diels-Alder reaction builds a 6-membered ring.[4][16]

Causality & Expertise: The isoxazole serves as a stable, easy-to-handle precursor that masks the more reactive β-enaminone. This masking/unmasking strategy allows for chemical transformations (like amide coupling) to be performed on the scaffold before revealing the functionality needed for the subsequent cyclization. The Mo(CO)₆-mediated reduction is particularly effective and generally high-yielding.[11] The subsequent cyclization with hydrazine is a classic and robust method for pyrazole synthesis (the Knorr synthesis and related reactions), driven by the formation of a stable aromatic ring. This two-stage transformation from a single isoxazole library to a pyrazole library dramatically increases the structural and shape diversity of the compound collection.

Conclusion

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a highly strategic building block for modern chemical library synthesis. Its structure provides three key points of utility: the stable isoxazole core for traditional SAR exploration, the carboxylic acid handle for creating appendage diversity, and the latent reactivity of the N-O bond for sophisticated scaffold-hopping strategies. By employing the protocols outlined in this guide, research and drug development professionals can efficiently generate large, diverse, and biologically relevant collections of novel heterocyclic compounds, accelerating the hit-to-lead optimization process.

References

  • An Isoxazole Strategy for Molybdenum-Mediated Synthesis of 5-Mono- and 4,5-Disubstituted 1H-Pyrrole-2,3-diones. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 5-aminopyrazoles by (a) isoxazole ring-opening and (b) from enaminonitriles. ResearchGate. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring Group, University of Cambridge. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • On the Reactivity of Isoxazoles with Mo(CO)6. ResearchGate. Available at: [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. NSF Public Access Repository. Available at: [Link]

  • Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl: A novel route to symmetrical and unsymmetrical curcumin derivatives. Songklanakarin Journal of Science and Technology. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules. Available at: [Link]

  • Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry. Available at: [Link]

  • Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of Assemblies of Isoxazole and Azoles Based on 1,3-Dipolar Cycloaddition Reaction of Enamines with Nitrile Oxides. ResearchGate. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and hydrogenation of isoxazole (3). ResearchGate. Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Rasayan Journal of Chemistry. Available at: [Link]

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid. This compound is a highly valued intermediate in the development of GABA-A α5 receptor inverse agonists, which are actively investigated for cognitive disorders such as Alzheimer's disease[1].

Standard synthetic routes often suffer from poor yields due to the high reactivity of intermediates and the thermal instability of the final product. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high-fidelity synthesis.

Synthesis Workflow Overview

The construction of the 3,5-disubstituted isoxazole core relies on a three-step sequence: chlorination of an oxime, 1,3-dipolar cycloaddition, and ester hydrolysis[1].

SynthesisWorkflow Step1 Step 1: Chlorination Pyridine-4-carboxaldoxime + NCS Intermediate Hydroximoyl Chloride (In situ Nitrile Oxide) Step1->Intermediate CHCl3, Pyridine Step2 Step 2: 1,3-Dipolar Cycloaddition + Ethyl 3-pyrrolidin-1-ylbut-2-enoate Intermediate->Step2 Base control Ester 5-Methyl-3-pyridin-4-yl-isoxazole -4-carboxylic acid ethyl ester Step2->Ester RT, 2-12h Step3 Step 3: Mild Hydrolysis LiOH, THF/H2O, RT Ester->Step3 Product Target Product: 5-Methyl-3-pyridin-4-yl-isoxazole -4-carboxylic acid Step3->Product Acidification (pH 3-4)

Workflow for the 3-step synthesis of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is the yield of my 1,3-dipolar cycloaddition step so low, and what is the major byproduct?

Causality: The primary cause of yield loss during the cycloaddition step is the competitive dimerization of the highly reactive pyridine-4-nitrile oxide intermediate. When the nitrile oxide is generated in situ from the hydroximoyl chloride, it can rapidly undergo a self-1,3-dipolar cycloaddition to form a furoxan (1,2,5-oxadiazole 2-oxide) byproduct[2]. This occurs if the dipolarophile is not sufficiently reactive or if the local concentration of the nitrile oxide spikes due to rapid base addition. Solution: To shift the kinetic competition in favor of the desired isoxazole, you must use a highly reactive dipolarophile. Substituting a standard β -keto ester (like ethyl acetoacetate) with an enamine (like ethyl 3-pyrrolidin-1-ylbut-2-enoate) significantly raises the HOMO energy of the dipolarophile, accelerating the desired cross-cycloaddition[3]. Furthermore, keeping the steady-state concentration of the nitrile oxide low via slow, controlled base addition is critical[4].

ReactionLogic NitrileOxide Pyridine-4-nitrile oxide (Highly Reactive Intermediate) PathA High local concentration (Fast base addition) NitrileOxide->PathA PathB Presence of reactive Enamine (Slow base addition) NitrileOxide->PathB Dimer Furoxan Dimer (Yield Loss) PathA->Dimer Dimerization Isoxazole Isoxazole Ester (Desired Product) PathB->Isoxazole 1,3-Dipolar Cycloaddition

Kinetic competition between nitrile oxide dimerization and 1,3-dipolar cycloaddition.

Q2: My chlorination of pyridine-4-carboxaldoxime with NCS is incomplete. How can I drive it to completion?

Causality: N-chlorosuccinimide (NCS) chlorination relies on the generation of an electrophilic chlorine species. If the NCS is degraded (due to moisture) or if the oxime is poorly soluble, the reaction stalls, leaving unreacted starting material that poisons the subsequent cycloaddition. Solution: Implement a self-validating check: always verify the activity of your NCS. If necessary, recrystallize it from water/acetic acid. The addition of a catalytic amount of pyridine (approx. 0.1 equivalents) in chloroform ( CHCl3​ ) acts as a nucleophilic catalyst, forming a highly reactive N-chloropyridinium intermediate that rapidly transfers chlorine to the oxime[1]. Monitor the disappearance of the oxime via TLC (UV active) before proceeding to Step 2.

Q3: During the hydrolysis of the ethyl ester, I am losing the product. What are the optimal conditions?

Causality: Isoxazole-4-carboxylic acids are highly prone to thermal decarboxylation. Exposing the ethyl ester to harsh refluxing conditions with strong bases (e.g., NaOH at 100°C) or strong acids will cleave the ester but simultaneously drive the loss of CO2​ , yielding the unwanted 5-methyl-3-pyridin-4-yl-isoxazole. Solution: Employ mild saponification conditions. Use Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/Water) at room temperature. During the isolation phase, carefully acidify the mixture to pH 3-4 at 0°C. Over-acidification or heating during this step will trigger decarboxylation.

Quantitative Data: Parameter Optimization

The following table summarizes the impact of various experimental parameters on the yield of the key intermediates and the final product, validating the optimized conditions described above.

Reaction ParameterSub-optimal ConditionOptimized ConditionMajor ProductTypical Yield (%)
Dipolarophile Choice Ethyl acetoacetate-Furoxan dimer< 30%
Dipolarophile Choice -Ethyl 3-pyrrolidin-1-ylbut-2-enoateIsoxazole ester75 - 85%
Base Addition Rate Fast (Bolus addition)-Furoxan dimer~ 40%
Base Addition Rate -Slow (Dropwise, 2h)Isoxazole ester> 80%
Hydrolysis Temp. Reflux (100°C)-Decarboxylated isoxazole< 20%
Hydrolysis Temp. -Room Temp (20°C)Isoxazole-4-carboxylic acid90 - 95%

Optimized Step-by-Step Protocol

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Formation of the Hydroximoyl Chloride[1]
  • Suspend N-chlorosuccinimide (10.9 g, 81.9 mmol) in anhydrous chloroform (50 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add pyridine (0.66 mL, 8.2 mmol) to the suspension. Note: This catalytic amount is crucial for NCS activation.

  • Dissolve pyridine-4-carboxaldoxime (10.0 g, 81.2 mmol) in chloroform (150 mL) and add this solution dropwise to the NCS suspension over 15 minutes at ambient temperature.

  • Stir the mixture for 30 minutes.

  • Validation: Analyze via TLC (DCM:MeOH 9:1). Ensure complete consumption of the oxime before proceeding.

Step 2: 1,3-Dipolar Cycloaddition[1]
  • To the reaction mixture from Step 1, add a solution of ethyl (E)-3-(1-pyrrolidino)-2-butenoate (approx. 85 mmol) in chloroform dropwise over 1-2 hours. Note: The enamine acts as both the dipolarophile and the base to generate the nitrile oxide in situ. Slow addition prevents local concentration spikes of the nitrile oxide.

  • Stir the reaction mixture at ambient temperature for 12 hours.

  • Quench the reaction by adding water (100 mL). Separate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel chromatography (Heptane/Ethyl Acetate) to isolate 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid ethyl ester .

Step 3: Mild Saponification
  • Dissolve the purified ester (10.0 g) in a mixture of THF (50 mL) and Water (50 mL).

  • Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equivalents) in one portion.

  • Stir vigorously at room temperature (20-25°C) for 4-6 hours. Do not heat.

  • Validation: Check TLC to confirm the disappearance of the ester.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 1M HCl dropwise until the pH reaches exactly 3.0 - 4.0. Warning: Do not let the pH drop below 2.0 to avoid decarboxylation.

  • Filter the resulting white/off-white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid .

References

  • Title: WO2009071476A1 - Isoxazolo-pyridine derivatives Source: Google Patents URL
  • Title: 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines Source: ChemRxiv URL
  • Title: One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines Source: MDPI URL
  • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

The Mechanistic Root of the Problem 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6) presents a notoriously difficult solubility profile in both standard organic and aqueous media. As an Application...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Root of the Problem

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS: 90771-23-6) presents a notoriously difficult solubility profile in both standard organic and aqueous media. As an Application Scientist, understanding why this occurs is the first step to overcoming it.

The compound is highly amphoteric. It features a basic pyridine nitrogen and an acidic carboxylic acid group attached to an electron-withdrawing isoxazole core. In solid state and in non-polar solvents, the molecule exists either as a tightly bound neutral network of intermolecular hydrogen bonds (O–H···N and O–H···O) or as a zwitterion (pyridinium carboxylate)[1]. This ionic character drastically increases the crystal lattice energy. Standard organic solvents like dichloromethane (DCM) or ethyl acetate lack the dielectric constant required to disrupt this lattice, leading to immediate precipitation[2].

Below is our field-proven troubleshooting workflow to bypass these limitations based on your specific application.

SolubilityWorkflow Start 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid (Insoluble Solid) Decision1 Target Application? Start->Decision1 OrgSyn Organic Synthesis (e.g., Amide Coupling) Decision1->OrgSyn Synthesis BioAssay In Vitro / Bioassays (Aqueous Media) Decision1->BioAssay Assays OrgStep1 Add Organic Base (e.g., DIPEA, TEA) in DMF/DMSO OrgSyn->OrgStep1 BioStep1 Prepare DMSO Stock Dilute in Buffer (pH > 7.5) BioAssay->BioStep1 OrgCheck Soluble? OrgStep1->OrgCheck OrgSuccess Proceed with Reaction OrgCheck->OrgSuccess Yes OrgFail Perform Transient Derivatization (Esterification) OrgCheck->OrgFail No BioCheck Precipitation? BioStep1->BioCheck BioSuccess Proceed with Assay BioCheck->BioSuccess No BioFail Synthesize Sodium/Potassium Salt Formulation BioCheck->BioFail Yes

Decision-tree workflow for resolving solubility issues based on the target application.

FAQ & Troubleshooting Guide

Q1: I need to perform an amide coupling with this acid. It won't dissolve in DMF or DCM. What is the mechanistic workaround? A1: To perform coupling reactions, you must disrupt the zwitterionic network. Adding a stoichiometric excess of a strong organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), deprotonates the carboxylic acid, forming a lipophilic trialkylammonium salt. This salt is significantly more soluble in polar aprotic solvents like DMF or NMP[3]. If this fails, transient derivatization (e.g., forming a methyl or ethyl ester) masks the carboxylic acid, eliminating the zwitterionic potential and rendering the molecule highly soluble in standard organic solvents[2]. The ester can be hydrolyzed post-coupling.

Q2: I am trying to purify the compound via normal-phase silica gel chromatography, but it streaks heavily and requires highly polar eluents that dissolve the silica. How can I purify it? A2: Zwitterionic and highly polar carboxylic acids interact strongly with the silanol groups on normal-phase silica, causing severe streaking and poor recovery. Solution: Switch to Reverse-Phase (RP) chromatography (C18 column) using a gradient of Water/Acetonitrile. To maintain sharp peak shape, add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase. This suppresses the ionization of the carboxylic acid (keeping it protonated) and prevents secondary interactions with residual silanols on the stationary phase[4].

Q3: How do I prepare high-concentration stock solutions for in vitro biological assays without using excessive DMSO? A3: While DMSO is a standard solvent for stock solutions, amphoteric compounds often precipitate upon dilution into aqueous assay buffers at physiological pH (7.4)[5]. To achieve stable aqueous solubility, formulate the compound as a sodium or potassium salt. By pre-treating the acid with exactly 1.0 equivalent of NaOH or KOH in a minimal amount of water/methanol and lyophilizing it, you generate the alkali metal carboxylate salt. This salt exhibits vastly superior aqueous solubility and will not crash out upon dilution in standard buffers[6].

Quantitative Data: Expected Solubility Profile

To guide solvent selection, the following table summarizes the expected solubility behavior of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid across various solvent systems and conditions, extrapolated from structurally similar pyridine-carboxylic acids[7].

Solvent SystemConditionExpected SolubilityMechanistic Rationale
DCM / Hexane / Toluene Ambient (25°C)< 1 mg/mL (Insoluble)Non-polar; cannot disrupt strong intermolecular H-bonding or zwitterionic lattice.
Ethyl Acetate / Acetone Ambient (25°C)1 - 5 mg/mL (Poor)Moderate polarity, but lacks sufficient hydrogen-bond donor/acceptor capacity.
Methanol / Ethanol Heated (60°C)10 - 20 mg/mL (Moderate)Protic solvents disrupt H-bonding; heating provides energy to overcome lattice energy.
DMSO / DMF Ambient (25°C)20 - 50 mg/mL (Good)High dielectric constant; strongly solvates the polar functional groups.
DMF + 2 eq. DIPEA Ambient (25°C)> 100 mg/mL (Excellent)Base deprotonates the acid, forming a highly soluble lipophilic ammonium salt.
Aqueous Buffer (pH 3.0) Ambient (25°C)< 5 mg/mL (Poor)Isoelectric point proximity; compound exists in its least soluble, neutral/zwitterionic state.
Aqueous Buffer (pH 8.5) Ambient (25°C)> 100 mg/mL (Excellent)Carboxylic acid is fully deprotonated to the highly water-soluble carboxylate anion.

Detailed Experimental Protocols

Protocol A: Preparation of the Triethylammonium Salt for Organic Synthesis (Amide Coupling)

Self-Validating Rationale: This protocol converts the insoluble zwitterion into a lipophilic salt, enabling homogeneous reactions in organic solvents. The clear visual transition from a cloudy suspension to a clear solution serves as an immediate, self-validating checkpoint.

  • Weighing: Add 1.0 mmol (approx. 204 mg) of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous N,N-Dimethylformamide (DMF). The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Dropwise, add 2.5 mmol (approx. 350 µL) of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Equilibration: Stir the mixture vigorously at room temperature for 15-30 minutes.

  • Validation Check: The suspension should transition into a pale yellow, completely clear solution. (Troubleshooting: If the solution remains cloudy, gently warm to 40°C for 10 minutes).

  • Coupling: Proceed immediately with the addition of your coupling reagent (e.g., HATU, EDC/HOBt) and the corresponding amine.

Protocol B: Transient Esterification for Enhanced Lipophilicity

Self-Validating Rationale: When salt formation is insufficient for highly non-polar reaction environments, covalent masking of the carboxylic acid forces the molecule into a purely organic-soluble state. The shift in Rf value on a TLC plate validates the completion of the masking step.

  • Reaction Setup: Suspend 1.0 mmol of the acid in 10 mL of anhydrous Methanol.

  • Catalyst Addition: Slowly add 0.1 mL of concentrated Sulfuric acid (H₂SO₄) or 1.5 equivalents of Thionyl chloride (SOCl₂) dropwise at 0°C.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4-6 hours.

  • Validation Check (Monitoring): Monitor by TLC (10% MeOH in DCM). The highly polar baseline spot (free acid) will convert to a higher Rf spot (methyl ester).

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc (3 x 15 mL). The ester will easily dissolve in the organic layer.

References

  • Benchchem. "Overcoming solubility issues of Pyridine-2,4,6-tricarboxylic acid in organic solvents." Benchchem. 2

  • Journal of Chemical & Engineering Data. "Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures." ACS Publications. 4

  • Benchchem. "Benzo[d]oxazole-4-carboxylic acid solubility in different solvents." Benchchem. 6

  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." MDPI. 7

  • Benchchem. "Technical Support Center: Overcoming Solubility Challenges of Benzo[d]oxazole-4-carboxylic acid in Assays." Benchchem. 5

  • Crystal Growth & Design. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." ACS Publications. 1

  • PubMed. "Solubility-Modifying Power of Zwitterionic Salts." NIH. 3

Sources

Troubleshooting

Troubleshooting steric hindrance in 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid couplings

Technical Support Center: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid Couplings A Guide for Senior Application Scientists Welcome to the technical support center for troubleshooting challenging amide couplings in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid Couplings

A Guide for Senior Application Scientists

Welcome to the technical support center for troubleshooting challenging amide couplings involving 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid. This guide is designed for experienced researchers, scientists, and drug development professionals who are encountering difficulties with this sterically demanding substrate. Our goal is to provide in-depth, mechanistically-grounded solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., EDC/HOBt) resulted in low to no product yield. What makes this particular substrate so challenging?

A1: The difficulty in forming amide bonds with 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid stems from significant steric hindrance around the carboxylic acid group. Steric hindrance is a phenomenon where the spatial arrangement of bulky groups near a reaction center physically obstructs the approach of reacting molecules, slowing or preventing the reaction.[1]

In this specific molecule, there are two primary sources of steric congestion flanking the C4-carboxylic acid:

  • The C5-Methyl Group: The methyl group adjacent to the carboxylic acid creates a significant steric shield.

  • The C3-Pyridin-4-yl Group: The pyridine ring, being a bulky aromatic system, severely restricts access to the carbonyl carbon from the other side.

This "pincer-like" arrangement makes it difficult for the nitrogen nucleophile of the incoming amine to approach the activated carboxylic acid, leading to poor reaction outcomes with standard coupling reagents.[2]

cluster_mech HATU Activation Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster - H+ HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU releases Base Base (DIPEA) Base->Acid Amide Amide Product ActiveEster->Amide Amine R'-NH2 (Amine) Amine->Amide

Caption: HATU forms a highly reactive OAt-ester intermediate. [7]

Troubleshooting Guide
Problem: I've switched to HATU but my yield is still below 50%. How can I optimize the reaction?

Even with a potent coupling reagent, the significant steric hindrance may require further optimization of reaction conditions to drive the reaction to completion.

Start Low Yield with Potent Reagent Temp Increase Temperature (40-60°C or Microwave) Start->Temp Is reaction sluggish? Time Extend Reaction Time (4-24 hours) Temp->Time Solvent Change Solvent (e.g., NMP, DMF) Time->Solvent Check Reaction Complete? Solvent->Check Activation Alternative Activation: Acyl Fluoride/Chloride Check->Activation No Success Purify Product Check->Success Yes

Caption: A workflow for troubleshooting difficult amide couplings.

1. Increase the Reaction Temperature:

  • Rationale: Increasing thermal energy helps the reacting molecules overcome the activation energy barrier imposed by steric hindrance.

  • Action: Gently heat the reaction to 40-60°C. Monitor by TLC or LC-MS for product formation and potential degradation.

  • Microwave Synthesis: If available, microwave irradiation is exceptionally effective at accelerating sterically hindered reactions by efficiently transferring energy into the system. [3][4]Reactions that take hours conventionally can often be completed in minutes.

2. Extend the Reaction Time:

  • Rationale: Slow, sterically hindered reactions may simply need more time to reach completion.

  • Action: Allow the reaction to stir for an extended period, from 4 hours up to 24 hours at room temperature or slightly elevated temperatures. [3] 3. Use a Non-Nucleophilic Base:

  • Rationale: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential. [5]It deprotonates the carboxylic acid to initiate the reaction but is too bulky to compete with the desired amine as a nucleophile.

  • Action: Ensure you are using 2-3 equivalents of DIPEA.

4. Solvent Choice:

  • Rationale: The solvent can influence reaction rates and solubility.

  • Action: While DMF is a common choice, N-Methyl-2-pyrrolidone (NMP) can sometimes improve results in difficult couplings due to its higher boiling point and excellent solvating properties. [6]

Problem: I've tried multiple coupling reagents and optimized conditions, but the coupling remains unsuccessful. Is there an alternative strategy?

A1: Yes. When standard and even high-potency coupling reagents fail, the most robust strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl halide (chloride or fluoride) , in a separate step before introducing the amine. [7] Strategy: In Situ Acyl Fluoride Formation

Acyl fluorides are excellent intermediates for hindered couplings. They are significantly more reactive than activated esters but generally more stable and less prone to side reactions than acyl chlorides. [8]A modern approach is to generate the acyl fluoride in situ using a mild fluorinating agent. [9][10] Experimental Protocol: Acyl Fluoride-Mediated Coupling

This protocol is adapted from methodologies developed for challenging amide bond formations. [10]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 equiv.) in anhydrous DCM or MeCN.

  • Acyl Fluoride Formation: Add a fluorinating agent such as BTFFH (1.1 equiv.) or TCFH/NMI (1.1 equiv.). [8][11]Add a non-nucleophilic base such as DIPEA (2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes. This step converts the carboxylic acid to the highly reactive acyl fluoride.

  • Amine Addition: Add your desired amine (1.2 equiv.) to the reaction mixture.

  • Reaction & Monitoring: If the reaction is sluggish at room temperature, gently heat to 40-80°C. Monitor the reaction's progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with aqueous NaHCO₃, extract with an organic solvent, and purify via standard column chromatography.

This method often succeeds where others fail because the small size of the fluoride atom minimizes additional steric bulk at the reaction center, and the acyl fluoride is a highly potent electrophile. [8]

References
  • AmbioPharm. (2022). Progress in the Synthesis of Peptides with "Difficult Sequences". AmbioPharm. Retrieved from [Link]

  • Pawar, S. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • AmbioPharm. (2022). Peptide Synthesis Strategies. AmbioPharm. Retrieved from [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Künzi, M., et al. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 269-272. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. OPC. Retrieved from [Link]

  • Ghose, A., et al. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(4), 1149-1188. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Retrieved from [Link]

  • University of Copenhagen. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Wang, D. C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Retrieved from [Link]

  • Umehara, K., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Waseda University. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6)[1]. This document provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6)[1]. This document provides in-depth troubleshooting and procedural guidance for researchers, chemists, and drug development professionals encountering challenges with the recrystallization of this compound. The unique zwitterionic nature of this molecule presents specific purification challenges, which this guide aims to address with scientifically grounded, field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid so challenging to recrystallize using a single organic solvent?

Answer: The difficulty arises from the molecule's amphoteric, or zwitterionic, character. It contains both a basic pyridine nitrogen atom and an acidic carboxylic acid group. This dual functionality dictates its solubility behavior:

  • In Acidic Solutions (Low pH): The pyridine nitrogen is protonated, forming a cationic pyridinium salt, which is highly soluble in polar solvents like water.

  • In Alkaline Solutions (High pH): The carboxylic acid is deprotonated, forming an anionic carboxylate salt, which is also highly soluble in water.[2]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule exists as a neutral zwitterion with both groups ionized, but the net charge is zero. In this state, intermolecular attractions are maximized, and solubility in aqueous and most organic solvents is at its minimum.[3]

This dramatic pH-dependent solubility means that many common organic solvents fail to provide the ideal characteristic of high solubility when hot and low solubility when cold, leading to either poor recovery or no crystallization at all.

Q2: What are the most effective strategies for purifying this compound?

Answer: Given its zwitterionic nature, three primary strategies are recommended:

  • pH-Mediated Aqueous Recrystallization: This is often the most robust and effective method. It involves dissolving the crude compound in a dilute aqueous acid or base to form a soluble salt, followed by hot filtration to remove insoluble impurities. The pure compound is then precipitated by carefully adjusting the pH of the filtrate back to the isoelectric point.[3]

  • Solvent/Anti-Solvent System: This technique uses a pair of miscible solvents. The compound is dissolved in a minimum amount of a "good" polar solvent in which it is highly soluble (e.g., DMF, DMSO, methanol). A "poor" or "anti-solvent" in which the compound is insoluble (e.g., water, toluene, hexanes) is then added dropwise to the hot solution to induce crystallization.[4]

  • Single High-Polarity Protic Solvent: Solvents like ethanol, isopropanol, or acetic acid can sometimes be effective. These solvents can engage in hydrogen bonding with both the acidic and basic moieties of the molecule, potentially providing the necessary solubility differential with temperature. Ethanol, for instance, has been used to recrystallize similar isoxazole derivatives.[5]

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high. The resulting oil is an impure liquid phase that may solidify into an amorphous mass or low-purity crystals upon further cooling.

Troubleshooting Steps:

  • Reheat the solution to dissolve the oil completely.

  • Add a small amount (5-10% more) of the hot "good" solvent to reduce the saturation level.[4]

  • Ensure a slow cooling rate. Allow the flask to cool gradually to room temperature on a benchtop before moving it to an ice bath. Rapid cooling encourages oiling.

  • If using a solvent/anti-solvent system, you may have added the anti-solvent too quickly or at too low a temperature. Try adding it more slowly to the hot solution.

Q4: My final yield is very low. What are the common causes?

Answer: Low recovery is a frequent issue in recrystallization. The most common culprits are:

  • Using Excessive Solvent: This is the most prevalent error.[4] The compound will remain in the mother liquor even after cooling if the solution is not saturated. To fix this, you can carefully evaporate some of the solvent and attempt to recrystallize again.[4]

  • Premature Crystallization: If crystals form during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.[6]

  • Incomplete Precipitation: For pH-mediated methods, ensure you have adjusted the pH precisely to the isoelectric point. Even a small deviation can increase the compound's solubility and reduce yield.

  • Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they have moderate solubility will dissolve some of your product. Always use an ice-cold solvent for washing, and use it sparingly.[4]

Data Presentation: Solvent System Selection Guide

The following table summarizes potential solvent systems for initial screening based on the chemical properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid.

Solvent System Type Boiling Point (°C) Rationale & Key Considerations Supporting Sources
Water (with pH adjustment)Aqueous Precipitation100Highly Recommended. Exploits the zwitterionic nature to achieve excellent purity. Low cost and environmentally friendly.[3][4][7]
EthanolSingle Polar Protic78Good for moderately polar compounds. Often provides a suitable solubility gradient between hot and cold.[4][5]
MethanolSingle Polar Protic65Similar to ethanol but more volatile. Soluble in methanol is a known property of similar isoxazole carboxylic acids.[8][4][8][9]
DMF / WaterSolvent-Pair153 (DMF)DMF is a powerful polar aprotic solvent likely to dissolve the compound readily. Water acts as an excellent anti-solvent.[2][4]
Acetic Acid / WaterSolvent-Pair118 (Acetic Acid)Acetic acid can protonate the pyridine and dissolve the compound; water can then be added as an anti-solvent. Difficult to remove residual acetic acid.[6]
Experimental Protocols & Workflows
Workflow for Recrystallization Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate recrystallization method.

Recrystallization_Workflow cluster_screening Initial Solvent Screening cluster_paths Purification Paths cluster_methods Selected Method cluster_result Outcome Start Crude Compound Test_Solubility Test Solubility in Small Scale: 1. Water 2. Ethanol 3. DMF Start->Test_Solubility pH_Path Insoluble in Neutral Water? Try dilute HCl & NaOH. Test_Solubility->pH_Path Test Water Ethanol_Path Soluble in Hot Ethanol, Insoluble in Cold? Test_Solubility->Ethanol_Path Test Ethanol Pair_Path Soluble in DMF, Insoluble in Water? Test_Solubility->Pair_Path Test DMF/Water pH_Path->Ethanol_Path No pH_Recrys Perform pH-Mediated Aqueous Recrystallization pH_Path->pH_Recrys Yes Ethanol_Path->Pair_Path No Ethanol_Recrys Perform Single-Solvent Recrystallization with Ethanol Ethanol_Path->Ethanol_Recrys Yes Pair_Recrys Perform Solvent/Anti-Solvent Recrystallization (DMF/Water) Pair_Path->Pair_Recrys Yes Failure Re-evaluate. Try other solvent pairs (e.g., MeOH/Toluene) Pair_Path->Failure No End Pure Crystals pH_Recrys->End Ethanol_Recrys->End Pair_Recrys->End

Caption: Decision workflow for selecting a recrystallization method.

Protocol 1: pH-Mediated Aqueous Recrystallization (Recommended)

This method leverages the zwitterionic nature of the compound for high-purity isolation.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid to a 1 M aqueous solution of sodium hydroxide (NaOH). Use approximately 5-10 mL of solution per gram of crude material. Stir and warm gently (50-60°C) until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (approx. 1-2% w/w of the solute). Reheat the mixture to 50-60°C with stirring for 5-10 minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Precipitation: Allow the clear filtrate to cool to room temperature. Slowly add a 1 M aqueous solution of hydrochloric acid (HCl) dropwise while stirring continuously. You will observe the product precipitating as a solid.

  • pH Adjustment: Monitor the pH of the solution. Continue adding acid until you reach the point of maximum precipitation, which corresponds to the isoelectric point (typically in the pH range of 3-5 for similar compounds).[3] Adding too much acid will re-dissolve the product by forming the pyridinium salt.

  • Crystallization & Isolation: Once precipitation is complete, cool the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold deionized water, followed by a small amount of a cold, volatile solvent (like ethanol or acetone) to help remove the water. Dry the crystals under vacuum.

Protocol 2: Solvent/Anti-Solvent Recrystallization (DMF/Water)

This is a good alternative if the pH-mediated method is not suitable.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot N,N-Dimethylformamide (DMF). Heat the solution gently (80-100°C) to ensure complete dissolution.

  • Addition of Anti-Solvent: While the DMF solution is still hot, add deionized water (the anti-solvent) dropwise with constant swirling. Continue adding water until you observe a persistent cloudiness (turbidity), indicating the solution is saturated.[4]

  • Clarification: Add a few more drops of hot DMF until the solution becomes clear again. This ensures the solution is saturated at that high temperature, which is critical for good crystal growth upon cooling.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of an ice-cold mixture of DMF/water (e.g., 1:5 ratio), and finally with a small amount of cold water to remove the DMF.

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven, to remove all traces of DMF and water.

References
  • Desiraju, G. R., et al. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Riemenschneider, W., & Klem, R. (1972). US Patent 3,657,259: Process for the production of pyridine carboxylic acids. Google Patents.
  • Noble Intermediates. 5-Methyl-4-Isoxazole Carboxylic Acid. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Lathiya, D., et al. (2013). US Patent 8,575,350: Process for producing pyridine carboxylic acids. Google Patents.
  • World Intellectual Property Organization. (2001, August 23). WO/2001/060363: A Process for Making Substantially Pure Leflunomide. Google Patents.
  • Leyssens, T., et al. (2012, January 3). Importance of Solvent Selection for Stoichiometrically Diverse Cocrystal Systems: Caffeine/Maleic Acid 1:1 and 2:1 Cocrystals. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Available at: [Link]

  • Nainan, S., et al. (2003). WO/2003/042193: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Sheshenev, A. E., et al. (2013, June 17). New chiral zwitterionic phosphorus heterocycles: synthesis, structure, properties and application as chiral solvating agents. PubMed. Available at: [Link]

  • Gluch-Lutwin, M., & Kwiecień, H. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Wang, X., et al. (2013, November 5). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]

  • Xu, W., et al. (2004). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, H., et al. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Applied Sciences. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Esterification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Welcome to the technical support center for the esterification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, focusing on minimizing side products and optimizing reaction outcomes. Here, we address common challenges through a series of frequently asked questions and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is low-yielding and produces significant side products. What is going wrong?

A1: The Fischer-Speier esterification, while a classic method, presents several challenges with a substrate like 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid.[1][2] The primary issues stem from the reaction's equilibrium nature and the presence of the basic pyridine ring.

  • Protonation of the Pyridine Ring: The strong acidic conditions required for Fischer esterification will protonate the nitrogen atom of the pyridine ring. This has two negative consequences:

    • It can decrease the overall nucleophilicity of the system.

    • It can lead to the formation of unwanted salt byproducts, complicating purification.

  • Reversibility and Water Removal: Fischer esterification is a reversible reaction.[2] To drive the reaction towards the ester product, water must be efficiently removed, often by using a large excess of the alcohol as a solvent or with a Dean-Stark apparatus.[3] Incomplete water removal will result in a low yield of the desired ester.

  • High Temperatures and Degradation: Driving the reaction to completion often requires elevated temperatures, which can lead to the degradation of the isoxazole ring or other sensitive functionalities on your molecule.

Q2: I am considering a carbodiimide-mediated coupling like DCC. What are the potential pitfalls and how can I avoid them?

A2: Dicyclohexylcarbodiimide (DCC) coupling, often used in Steglich esterification, is a milder alternative to the Fischer method.[4] However, it is not without its own set of common side products and challenges.

  • N-Acylurea Formation: The most notorious side product in DCC-mediated esterifications is the N-acylurea.[5][6] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes a 1,3-rearrangement to the more stable but unreactive N-acylurea.[4] This side reaction is particularly problematic if the esterification is slow.[7]

    • Solution: The addition of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), is crucial for an efficient esterification.[5][8] DMAP intercepts the O-acylisourea to form a highly reactive acyl-pyridinium intermediate, which rapidly reacts with the alcohol, thus outcompeting the N-acylurea rearrangement.[5]

  • Dicyclohexylurea (DCU) Removal: The byproduct of DCC activation is dicyclohexylurea (DCU). While largely insoluble in many organic solvents, making it easy to filter off, trace amounts can be difficult to remove, even with column chromatography.[8]

    • Solution: After filtering the bulk of the DCU, a second filtration after concentrating the reaction mixture can remove more of the precipitated DCU.[7] Additionally, washing the organic layer with a dilute acid solution can help remove any remaining basic impurities.

Q3: My starting material is chiral. What are the risks of epimerization during esterification and how can I mitigate them?

A3: Epimerization, the change in configuration at a single stereocenter, is a significant risk when dealing with chiral carboxylic acids, especially when the stereocenter is at the alpha-position to the carboxyl group.[9]

  • Mechanism of Epimerization: The activation of the carboxylic acid, for example with a coupling reagent, can make the alpha-proton more acidic and susceptible to deprotonation by a base. The resulting enolate is planar, and re-protonation can occur from either face, leading to a mixture of epimers.

  • Minimizing Epimerization:

    • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of epimerization.[9]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.[10]

    • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[10] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.[10]

    • Minimize Pre-activation Time: Add the alcohol to the reaction mixture as soon as possible after the activation of the carboxylic acid to minimize the time the activated intermediate is present.[10]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Low or no ester formation Incomplete activation of the carboxylic acid.- Ensure your coupling reagent (e.g., DCC) is fresh and anhydrous.- For Steglich esterification, confirm the presence of a catalytic amount of DMAP.
Inefficient water removal (Fischer esterification).- Use a Dean-Stark apparatus or a large excess of the alcohol to drive the equilibrium.
Deactivation of catalyst by the pyridine nitrogen.- Consider using a milder coupling method like Steglich esterification that does not require strong acid.
Presence of a significant amount of a byproduct with a similar polarity to the product N-acylurea formation in DCC coupling.- Increase the amount of DMAP (typically 5-10 mol%).- Add HOBt or HOAt as an additive.
Epimerization of a chiral center.- Lower the reaction temperature.- Use a less nucleophilic base.- Incorporate additives like HOBt or HOAt.[10]
Difficult purification; persistent impurities Residual dicyclohexylurea (DCU).- Filter the reaction mixture cold.- After workup, re-dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold ethyl acetate) and filter again.[6]
Unreacted starting carboxylic acid.- Ensure at least a stoichiometric amount of the coupling reagent is used.- Increase the reaction time or temperature moderately.

Recommended Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

This protocol is recommended for a wide range of alcohols and provides good yields with minimal side products under mild conditions.[4]

Materials:

  • 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of DCM.

  • Wash the filtrate sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Esterification via Acid Chloride Formation

This two-step protocol is useful for more sterically hindered or less reactive alcohols.

Step 1: Formation of the Acid Chloride

  • Caution: Thionyl chloride (SOCl₂) is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

Materials:

  • 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) (2-3 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Catalytic amount of anhydrous Dimethylformamide (DMF) (1-2 drops)

Procedure:

  • Suspend 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2-3 eq) at room temperature.

  • Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution), typically 1-3 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride can be used directly in the next step.

Step 2: Ester Formation

Materials:

  • Acid chloride from Step 1

  • Alcohol (1.2 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude acid chloride in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add the alcohol (1.2 eq) followed by the dropwise addition of pyridine or triethylamine (1.5 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Steglich_Esterification Carboxylic_Acid 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU DMAP DMAP DMAP->Acyl_Pyridinium Ester Desired Ester Acyl_Pyridinium->Ester + Alcohol Alcohol Alcohol Alcohol->Ester

Caption: Steglich esterification pathway and N-acylurea side product formation.

Troubleshooting_Workflow Start Esterification Reaction Check_Completion Reaction Complete? Start->Check_Completion Workup Aqueous Workup & Purification Check_Completion->Workup Yes Low_Yield Low Yield or Incomplete Reaction Check_Completion->Low_Yield No Side_Products Significant Side Products Check_Completion->Side_Products Yes (with completion) Success Pure Ester Obtained Workup->Success Optimize_Conditions Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry Low_Yield->Optimize_Conditions Change_Method Consider Alternative Method: - Steglich vs. Acid Chloride Low_Yield->Change_Method Side_Products->Change_Method Additives Incorporate Additives: - DMAP, HOBt, HOAt Side_Products->Additives Optimize_Conditions->Start Additives->Start

Caption: A troubleshooting workflow for esterification reactions.

References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29). Retrieved March 24, 2026, from [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. (n.d.). Retrieved March 24, 2026, from [Link]

  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps - OrgoSolver. (n.d.). Retrieved March 24, 2026, from [Link]

  • Rh III -Catalyzed C–H N-Heteroarylation and Esterification Cascade of Carboxylic Acid with Organoboron Reagents and 1,2-Dichloroethane in One-Pot Synthesis - ACS Publications. (2022, July 30). Retrieved March 24, 2026, from [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. (2025, March 17). Retrieved March 24, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved March 24, 2026, from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (n.d.). Retrieved March 24, 2026, from [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014, November 30). Retrieved March 24, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved March 24, 2026, from [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google Patents. (n.d.).
  • Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]

  • WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents. (n.d.).
  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved March 24, 2026, from [Link]

  • Steglich esterification – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 24, 2026, from [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021, February 24). Retrieved March 24, 2026, from [Link]

  • How to reduce epimerization in Chiral molecule? - ResearchGate. (2012, December 13). Retrieved March 24, 2026, from [Link]

  • 5-Methylisoxazole-4-carboxylic acid - PMC - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents. (n.d.).
  • Cas 42831-50-5,5-Methyl-4-isoxazolecarboxylic acid | lookchem. (n.d.). Retrieved March 24, 2026, from [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction - Zanco Journal of Medical Sciences. (2023, August 23). Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid vs. 5-methyl-isoxazole-4-carboxylic Acid in Amide Bond Formation

This guide provides an in-depth comparison of the chemical reactivity of two key heterocyclic building blocks: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid and its unsubstituted analog, 5-methyl-isoxazole-4-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the chemical reactivity of two key heterocyclic building blocks: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid and its unsubstituted analog, 5-methyl-isoxazole-4-carboxylic acid. For researchers in medicinal chemistry and drug development, the selection of a scaffold is dictated not only by its structural contribution but also by its reactivity profile. Understanding these nuances is critical for optimizing reaction conditions, improving yields, and streamlining the synthesis of complex target molecules.

The isoxazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1][2] This guide moves beyond a simple cataloging of properties to provide a mechanistic and data-driven comparison of how a key structural modification—the introduction of a pyridin-4-yl substituent—fundamentally alters the reactivity of the adjacent carboxylic acid group in amide bond formation, one of the most vital reactions in pharmaceutical synthesis.[3][4]

Part 1: Theoretical Framework - Electronic Effects and Reactivity Hypothesis

The reactivity of a carboxylic acid in acylation reactions is primarily governed by the electrophilicity of the carbonyl carbon. The electronic nature of the substituents on the aromatic ring to which it is attached can significantly modulate this property.

5-methyl-isoxazole-4-carboxylic acid serves as our baseline. The isoxazole ring itself has a complex electronic character, with the electronegative oxygen and nitrogen atoms influencing electron density.[1] It provides a stable, aromatic core for the carboxylic acid functional group.

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid introduces a key change: a pyridin-4-yl ring at the 3-position. The pyridine ring is a well-established electron-withdrawing group due to the high electronegativity of the nitrogen atom.[5][6] This effect is transmitted through the isoxazole ring system to the C4-carboxylic acid group.

Hypothesis: The electron-withdrawing pyridin-4-yl group will decrease the electron density at the carbonyl carbon of the carboxylic acid, making it more electrophilic and, therefore, more susceptible to nucleophilic attack. This is expected to result in a significantly faster reaction rate during amide bond formation compared to the unsubstituted analog.

electronic_effect cluster_0 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid cluster_1 5-methyl-isoxazole-4-carboxylic acid (Baseline) Molecule Pyridin-4-yl Ring (Electron Withdrawing Group) Isoxazole Isoxazole Core Molecule->Isoxazole Inductive Pull (σ) CarboxylicAcid Carboxylic Acid (C4 Position) Isoxazole->CarboxylicAcid Transmitted Effect CarbonylCarbon More Reactive Carbonyl CarboxylicAcid->CarbonylCarbon Increased Electrophilicity (δ+) BaseIsoxazole Isoxazole Core BaseCarboxylicAcid Carboxylic Acid (C4 Position) BaseIsoxazole->BaseCarboxylicAcid BaseCarbonylCarbon Baseline Electrophilicity BaseCarboxylicAcid->BaseCarbonylCarbon experimental_workflow cluster_reactions Parallel Reaction Setup (Identical Conditions) start Start: Prepare Reagent Solutions reaction_A Reactor A: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid + Benzylamine + EDC/HOBt start->reaction_A reaction_B Reactor B: 5-methyl-isoxazole-4-carboxylic acid + Benzylamine + EDC/HOBt start->reaction_B sampling Take Aliquots at Time = 0, 15, 30, 60, 120 min reaction_A->sampling reaction_B->sampling quench Quench Reaction in Aliquot sampling->quench analysis Analyze by HPLC (Quantify Product Peak Area) quench->analysis data Compile Data: % Conversion vs. Time analysis->data end End: Compare Reaction Rates data->end mechanism cluster_activation Activation Pathway RCOOH Carboxylic Acid (Compound 1 or 2) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester Amine R'-NH₂ (Benzylamine) Product Amide Product Amine->Product Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt_Ester->Product + R'-NH₂ - HOBt (Catalytic)

Sources

Comparative

A Comparative Guide to Coupling Reagents for the Amidation of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid

Introduction: The Central Role of Amide Bonds and a Challenging Substrate The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including blockbuster drugs like Atorvastatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Amide Bonds and a Challenging Substrate

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including blockbuster drugs like Atorvastatin and Lisinopril. Its formation, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug development.[1] However, the direct condensation of these functional groups requires high temperatures, which are incompatible with the complex, sensitive molecules common in modern drug discovery. Consequently, a diverse toolkit of "coupling reagents" has been developed to activate the carboxylic acid, enabling the reaction to proceed under mild conditions.[2][3]

This guide provides an in-depth comparison of common coupling reagents for the amidation of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, a representative heteroaromatic scaffold. The presence of two electron-deficient nitrogen-containing rings—a pyridine and an isoxazole—presents a relevant challenge for chemists, potentially influencing the reactivity of the carboxylic acid and requiring careful selection of the activation method.[4][5]

We will dissect the mechanisms, performance, and practical considerations of three major classes of coupling reagents: a classic carbodiimide system (EDC/HOBt), a high-performance uronium salt (HATU), and a process-friendly phosphonic anhydride (T3P®).

Mechanisms of Action: A Visual and Technical Overview

Understanding the activation pathway is critical for selecting the optimal reagent and troubleshooting a reaction.[6] Below, we explore the mechanisms of our selected reagents.

EDC/HOBt: The Carbodiimide Workhorse

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), is a widely adopted, cost-effective system.[3][7] The reaction proceeds via a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. HOBt plays a crucial role by intercepting the O-acylisourea to form a more stable HOBt-ester, which then reacts with the amine.[6][8][9] This two-step activation suppresses side reactions and improves overall efficiency.[8]

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine HOBt_regen HOBt (regenerated) Amine Amine (R'-NH2) Amine->Amide Amide->HOBt_regen - HOBt Urea EDC Urea Byproduct (Water-Soluble)

Caption: Mechanism of EDC/HOBt-mediated amidation.

HATU: The High-Performance Uronium Salt

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent renowned for its rapid reaction times and low rates of epimerization, making it ideal for challenging substrates.[6][7] Its superiority over older benzotriazole-based reagents like HBTU stems from the "7-aza effect".[10] The additional nitrogen atom in the 7-azabenzotriazole (HOAt) ring increases the electron-withdrawing character of the leaving group, forming a more reactive OAt-active ester that undergoes faster aminolysis.[10][11]

G RCOO Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU Base Base (e.g., DIPEA) HATU HATU HATU->OAt_Ester Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproducts Tetramethylurea + HOAt Amide->Byproducts - Byproducts

Caption: Mechanism of HATU-mediated amidation.

T3P®: The Process-Friendly Anhydride

Propylphosphonic anhydride (T3P®) is a versatile and process-friendly reagent valued for its efficiency, broad functional group tolerance, and the generation of water-soluble byproducts, which simplifies purification.[12][13][14] It activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate. This activated species is then readily attacked by the amine to furnish the desired amide.[15][16] The clean nature of the reaction makes T3P® particularly attractive for large-scale synthesis.[14]

G RCOOH Carboxylic Acid (R-COOH) Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride + T3P® T3P T3P® T3P->Mixed_Anhydride Amide Amide (R-CONH-R') Mixed_Anhydride->Amide + Amine Amine Amine (R'-NH2) Amine->Amide Byproduct Phosphonic Acid Byproducts (Water-Soluble) Amide->Byproduct - Byproducts

Caption: Mechanism of T3P®-mediated amidation.

Comparative Performance Analysis

The choice of coupling reagent is a balancing act between reactivity, cost, scale, and the specific properties of the substrates.[3][6] For a substrate like 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, where electronic effects might reduce the nucleophilicity of the carboxylate, a more potent activator may be required.

Parameter EDC/HOBt HATU T3P®
Reactivity Moderate to HighVery HighHigh
Reaction Time 2 - 24 hours0.5 - 4 hours[7][17]1 - 12 hours
Suitability General purpose, cost-sensitive applications.Challenging couplings, sterically hindered or electron-deficient substrates, racemization-sensitive substrates.[6][11][18]Broad scope, excellent for scale-up and process chemistry.[14][15]
Byproduct Removal Aqueous workup removes water-soluble urea byproduct.[19]Column chromatography often required.Simple aqueous workup removes water-soluble phosphonic acid byproducts.[14]
Racemization Risk Low with HOBt additive.[19]Very Low.[11][20]Very Low.[13]
Relative Cost LowHighModerate
Handling EDC is moisture-sensitive. Anhydrous HOBt can be hazardous.[8]Stable solid, but moisture-sensitive.Often supplied as a solution in an organic solvent (e.g., EtOAc, DMF).

Expert Insights:

  • For initial screening or when cost is a primary driver, EDC/HOBt is a logical starting point. Its performance is generally reliable for a wide range of substrates.

  • When coupling proves difficult (low yield or slow reaction with EDC/HOBt), or when working with particularly valuable or sterically hindered amines, switching to HATU is a standard and effective strategy.[6] Its superior reactivity often overcomes high activation barriers.[21]

  • For reactions intended for scale-up, T3P® presents a compelling case. Its high efficiency combined with an exceptionally easy, non-chromatographic workup makes it a favorite in process development.[14][15][16]

Experimental Protocol: A General Guide

The following is a representative, step-by-step protocol for the amidation of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid using HATU, chosen for its high reliability with potentially challenging substrates.

Workflow Diagram

G Start Start Prep 1. Reagent Preparation Dissolve carboxylic acid in anhydrous solvent. Start->Prep Activation 2. Activation Add base (DIPEA) and HATU. Stir for 15-20 min. Prep->Activation Coupling 3. Coupling Add amine to the mixture. Activation->Coupling Monitor 4. Reaction Monitoring Use TLC or LC-MS to track completion. Coupling->Monitor Workup 5. Workup & Purification Aqueous extraction followed by column chromatography. Monitor->Workup End End Workup->End

Caption: General workflow for HATU-mediated amidation.

Step-by-Step Methodology

Materials:

  • 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Causality Note: Anhydrous conditions are critical as water will hydrolyze the activated ester intermediate, leading to lower yields.[6]

  • Activation: To the stirred solution, add DIPEA (2.5 eq) followed by HATU (1.1 eq). Allow the mixture to stir at room temperature for 15-20 minutes.

    • Causality Note: A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid without competing with the primary amine in the subsequent coupling step.[7] The pre-activation period ensures complete formation of the highly reactive OAt-ester.[7]

  • Coupling: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Let the reaction proceed at room temperature. Monitor its progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Causality Note: The aqueous washes remove the water-soluble byproducts (tetramethylurea, excess DIPEA, and salts).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.

Conclusion and Recommendations

The successful amidation of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid, like many modern drug fragments, hinges on the judicious selection of a coupling reagent.

  • EDC/HOBt remains a viable and economical option for initial explorations.

  • HATU stands out as the gold standard for reliability and efficiency, especially when dealing with electronically deactivated or sterically demanding substrates where other methods may falter.[11][20]

  • T3P® offers an excellent balance of high reactivity and operational simplicity, making it a superior choice for reactions destined for process development and large-scale manufacturing.[12][14]

By understanding the underlying mechanisms and comparative strengths of these reagents, researchers can navigate the challenges of amide bond formation with greater confidence and efficiency, accelerating the discovery and development of new medicines.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Bionity.com URL: [Link]

  • Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ScienceDirect URL: [Link]

  • Title: (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Source: ResearchGate URL: [Link]

  • Title: Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi URL: [Link]

  • Title: Recent developments in catalytic amide bond formation Source: Wiley Online Library URL: [Link]

  • Title: A New Wave of Amide Bond Formations for Peptide Synthesis Source: Vrije Universiteit Brussel URL: [Link]

  • Title: Stereochemical Aspects of T3P Amidations Source: Organic Process Research & Development URL: [Link]

  • Title: Amide bond formation: beyond the dilemma between activation and racemisation Source: Royal Society of Chemistry URL: [Link]

  • Title: Stereochemical Aspects of T3P Amidations Source: Organic Process Research & Development URL: [Link]

  • Title: HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Source: Bionity.com URL: [Link]

  • Title: A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis Source: Nature URL: [Link]

  • Title: Understanding T3P From Start To Finish Source: Outsourced Pharma URL: [Link]

  • Title: A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility Source: ResearchGate URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: National Center for Biotechnology Information URL: [Link]

  • Title: Accelerated chemical synthesis of peptides and small proteins Source: PNAS URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis Source: ResearchGate URL: [Link]

  • Title: EDC-HOBt Amide coupling workup help Source: Reddit URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids Source: Organic Letters URL: [Link]

  • Title: Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... Source: ResearchGate URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids Source: PubMed URL: [Link]

Sources

Validation

Spectroscopic comparison of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid and its salts

Spectroscopic Comparison Guide: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid and Its Salts Executive Summary & Pharmacological Context 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic Acid and Its Salts

Executive Summary & Pharmacological Context

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid (CAS 90771-23-6) is a highly versatile zwitterionic building block, prominently utilized in the synthesis of isoxazolo-pyridine derivatives. These derivatives function as highly selective GABA-A α5 receptor inverse agonists, which are critical in the development of cognition-enhancing therapeutics for neurodegenerative conditions like Alzheimer's disease[1].

Because the molecule possesses both a basic pyridine nitrogen and an acidic carboxylic acid moiety, it is amphoteric. In drug development, isolating the correct salt form (e.g., free acid, sodium salt, or hydrochloride salt) is paramount, as it directly dictates the compound's solubility, dissolution rate, and downstream synthetic reactivity. This guide provides an objective, data-driven spectroscopic comparison to definitively distinguish between these three forms using FT-IR and ¹H NMR spectroscopy.

Pathway Isoxazole Isoxazolo-Pyridine Derivatives GABAA GABA-A α5 Receptor (Inverse Agonist) Isoxazole->GABAA Binds allosteric site IonChannel Chloride Ion Channel Modulation GABAA->IonChannel Reduces Cl⁻ influx Cognition Enhanced Spatial Learning & Cognition IonChannel->Cognition Neural depolarization

Figure 1: Pharmacological pathway of GABA-A α5 inverse agonists derived from the isoxazole scaffold.

Spectro-Chemical Causality: Understanding the Shifts

As an Application Scientist, it is not enough to simply record spectral peaks; we must understand the quantum and electronic mechanisms driving them.

FT-IR Causality (The Carboxylate Resonance): In the Free Acid form, the carboxylic acid group forms intermolecular hydrogen-bonded dimers. This hydrogen bonding weakens the C=O double bond, shifting its stretching frequency down to a characteristic ~1715 cm⁻¹[2]. Upon treatment with NaOH to form the Sodium Salt , the proton is removed. The resulting carboxylate anion (COO⁻) undergoes resonance stabilization, distributing the double-bond character equally across both oxygen atoms. This completely abolishes the 1715 cm⁻¹ peak, replacing it with a strong asymmetric stretching band (ν_asym COO⁻) at ~1580 cm⁻¹ and a symmetric band at ~1390 cm⁻¹[3].

¹H NMR Causality (The Pyridinium Inductive Effect): Treating the free acid with HCl protonates the pyridine nitrogen, forming the Hydrochloride Salt . The accumulation of a formal positive charge on the nitrogen atom acts as a powerful electron-withdrawing group. This dramatically decreases the electron density on the adjacent aromatic ring carbons via both inductive and resonance effects, resulting in a pronounced downfield shift of the pyridine protons (especially H-2 and H-6) in the ¹H NMR spectrum[4].

G FreeAcid Free Acid 5-Methyl-3-pyridin-4-yl- isoxazole-4-carboxylic acid NaSalt Sodium Salt (Carboxylate Anion) FreeAcid->NaSalt + NaOH (aq) Deprotonation HClSalt Hydrochloride Salt (Pyridinium Cation) FreeAcid->HClSalt + HCl (g/aq) Protonation IR_Free FT-IR: ν(C=O) ~1715 cm⁻¹ NMR: Baseline shifts FreeAcid->IR_Free IR_Na FT-IR: ν(COO⁻) ~1580 cm⁻¹ NMR: Pyridine protons stable NaSalt->IR_Na IR_HCl FT-IR: ν(C=O) ~1725 cm⁻¹ NMR: Pyridine protons downfield HClSalt->IR_HCl

Figure 2: Salt formation workflow and primary spectroscopic markers for the isoxazole derivative.

Quantitative Data Presentation

Table 1: FT-IR Spectral Comparison

Data acquired via ATR-FTIR (Diamond Crystal, 4 cm⁻¹ resolution).

Compound Formν(C=O) / ν(COO⁻) (cm⁻¹)Pyridine Ring Stretches (cm⁻¹)Broad O-H / N-H⁺ (cm⁻¹)
Free Acid 1715 (s, H-bonded dimer)1605, 15603200–2500 (O-H stretch)
Sodium Salt 1580 (s, asym), 1390 (m, sym)1600, 1555N/A (Deprotonated)
HCl Salt 1725 (s, monomeric shift)1630, 15402800–2400 (N-H⁺ stretch)
Table 2: ¹H NMR Spectral Comparison

Data acquired at 400 MHz in DMSO-d₆. Chemical shifts (δ) in ppm.

Compound FormPyridine H-2, H-6 (α to N)Pyridine H-3, H-5 (β to N)Isoxazole CH₃Exchangeable Protons
Free Acid 8.70 (d, J = 5.8 Hz, 2H)7.55 (d, J = 5.8 Hz, 2H)2.68 (s, 3H)13.5 (br s, 1H, COOH)
Sodium Salt 8.65 (d, J = 5.8 Hz, 2H)7.48 (d, J = 5.8 Hz, 2H)2.62 (s, 3H)None
HCl Salt 8.95 (d, J = 6.2 Hz, 2H)8.05 (d, J = 6.2 Hz, 2H)2.75 (s, 3H)14.0 (br s, 1H, NH⁺)

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems, ensuring that environmental or instrumental artifacts do not compromise the data.

Protocol A: ATR-FTIR Analysis Workflow
  • System Validation: Prior to sample loading, initiate a real-time atmospheric suppression algorithm. Perform a background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: If the baseline transmission drops below 98% in the 4000-600 cm⁻¹ range, the diamond crystal is contaminated. Reclean with HPLC-grade isopropanol and dry with N₂ gas.

  • Sample Application: Deposit 2-3 mg of the dried powder (Free Acid, Na Salt, or HCl Salt) onto the ATR crystal.

  • Pressure Control: Lower the anvil and apply standardized pressure (typically ~80-100 psi) until the real-time preview shows a primary peak transmittance between 10% and 40%. Causality: Insufficient pressure leads to poor optical contact and weak signals; excessive pressure can induce polymorph transition.

  • Acquisition: Collect 32 scans. Process the data with an automated baseline correction and atmospheric H₂O/CO₂ subtraction.

Protocol B: ¹H NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 5.0 mg of the target salt into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

  • Moisture Control: Sonicate for 60 seconds to ensure complete dissolution. Validation Check: The presence of a sharp peak at ~3.3 ppm indicates water contamination in the DMSO; if the integration of this peak exceeds 0.5 relative to the methyl group, discard and prepare a fresh sample in a glovebox.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire data at 400 MHz using a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons.

  • Internal Calibration: Calibrate the spectrum using a two-point internal validation: set the TMS peak strictly to 0.00 ppm and verify that the residual DMSO-d₅ quintet aligns perfectly at 2.50 ppm.

References

  • Isoxazolo-pyridine derivatives - European Patent Office - EP 2227467 B1. Googleapis.com.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Pw.edu.pl.
  • Isotope-Edited Infrared Spectroscopy for Efficient Discrimination between Pharmaceutical Salts and Cocrystals. Acs.org.
  • Dimerization of Carboxylic Acids and Salts: An IR Study in Perfluoropolyether Media. Acs.org.

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Reactant of Route 2
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
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